Methyl 2-bromopropanoate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C4H7BrO2 |
|---|---|
Molecular Weight |
171.03 g/mol |
IUPAC Name |
methyl 2-bromo-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/i1D3,3D |
InChI Key |
ACEONLNNWKIPTM-VYMTUXDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC)Br |
Canonical SMILES |
CC(C(=O)OC)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-bromopropanoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Methyl 2-bromopropanoate-d4, a deuterated isotopologue of methyl 2-bromopropanoate (B1255678). Given the absence of a direct, documented synthesis for this specific deuterated compound in the searched literature, this guide outlines a robust, multi-step synthesis starting from commercially available deuterated precursors. The guide also details the expected characterization of the final product using modern analytical techniques.
Synthetic Strategy
The proposed synthesis of this compound commences with L-Alanine-d4 as the starting material. This choice is strategic due to the commercial availability of L-Alanine-d4, which incorporates deuterium (B1214612) at the C2 and C3 positions. The synthesis involves two key transformations: the diazotization of the amino group of L-Alanine-d4 to introduce a bromine atom, followed by the esterification of the resulting carboxylic acid to yield the final methyl ester.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the non-deuterated analogs and are expected to be effective for the synthesis of this compound.
Synthesis of 2-Bromopropanoic acid-d4 from L-Alanine-d4
This procedure is adapted from the diazotization of L-alanine.[1][2]
Materials:
-
L-Alanine-d4
-
Sodium bromide (NaBr)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO2)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermocouple, dissolve L-Alanine-d4 and sodium bromide in deionized water.
-
Add 48% hydrobromic acid to the solution. An exotherm may be observed.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution to the cooled reaction mixture over a period of 1 hour, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Extract the aqueous solution with dichloromethane (3x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the dichloromethane under reduced pressure to yield crude 2-Bromopropanoic acid-d4 as an oil.
Synthesis of this compound
This procedure is a standard Fischer esterification.
Materials:
-
2-Bromopropanoic acid-d4
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 2-Bromopropanoic acid-d4 in an excess of anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude this compound.
-
Purify the crude product by distillation under reduced pressure.
Characterization Data
The following table summarizes the expected and known characterization data for Methyl 2-bromopropanoate and its deuterated analog.
| Property | Methyl 2-bromopropanoate | This compound (Expected) |
| Molecular Formula | C4H7BrO2 | C4H3D4BrO2 |
| Molecular Weight | 167.00 g/mol [3][4] | 171.02 g/mol |
| Appearance | Clear, light yellow liquid[3] | Clear, colorless to light yellow liquid |
| Boiling Point | 154-156 °C at 760 mmHg; 51 °C at 19 mmHg[4] | Expected to be similar to the non-deuterated analog. |
| Density | 1.497 g/mL at 25 °C[4] | Expected to be slightly higher than the non-deuterated analog. |
| ¹H NMR (CDCl₃) | δ 4.40 (q, 1H, J=6.9 Hz, -CHBr), δ 3.79 (s, 3H, -OCH₃), δ 1.83 (d, 3H, J=6.9 Hz, -CH₃)[5] | δ 3.79 (s, 3H, -OCH₃). The signals at δ 4.40 and δ 1.83 will be absent or significantly reduced in intensity. |
| ¹³C NMR (CDCl₃) | δ 170.1 (C=O), δ 53.0 (-OCH₃), δ 40.2 (-CHBr), δ 21.5 (-CH₃) | δ 170.1 (C=O), δ 53.0 (-OCH₃). The signals for the deuterated carbons (-CDBr and -CD₃) will be observed as multiplets due to C-D coupling and will have significantly lower intensity in a standard ¹³C NMR spectrum. |
| ²H NMR (CHCl₃) | Not applicable. | Expected to show two signals corresponding to the -CDBr and -CD₃ groups. |
| Mass Spec. (EI) | m/z 168/166 (M+), 109/107, 88, 59. The M+ peaks will show the characteristic 1:1 isotopic pattern for bromine.[6] | m/z 172/170 (M+). The fragment ions will be shifted by +4 Da compared to the non-deuterated analog. The characteristic 1:1 bromine isotopic pattern will be present for all bromine-containing fragments. |
| Infrared (IR) | Strong C=O stretch around 1740 cm⁻¹, C-O stretch around 1200-1100 cm⁻¹, C-Br stretch around 650-550 cm⁻¹. | Similar to the non-deuterated analog, with potential shifts in C-D stretching and bending frequencies compared to C-H vibrations. |
Signaling Pathways and Experimental Workflows
The synthesis of this compound does not involve biological signaling pathways. The experimental workflow is a linear synthetic sequence.
Detailed Synthetic Pathway
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Methyl 2-bromopropionate | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-bromopropionate 98 5445-17-0 [sigmaaldrich.com]
- 5. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]
- 6. HIGHLY DEUTERATED L-ALANINE AND L-ALANINE PEPTIDES. A: SYNTHESIS OF L-ALANINE-DEUTERIUM-4 AND RELATED COMPOUNDS. B: SOLID PHASE SYNTHESIS OF DEUTERATED L-ALANINE PEPTIDES - ProQuest [proquest.com]
Physical and chemical properties of Methyl 2-bromopropanoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-bromopropanoate-d4. Due to the limited availability of experimental data for this specific deuterated isotopologue, this guide combines data from its non-deuterated analogue with predicted properties and a proposed synthesis route. This document is intended to serve as a valuable resource for researchers utilizing this compound in drug development, metabolic studies, and as an internal standard in analytical applications.
Core Physical and Chemical Properties
The physical properties of this compound are expected to be very similar to its non-deuterated counterpart, with the primary difference being its molecular weight.
Table 1: Physical and Chemical Properties
| Property | Value (for non-deuterated Methyl 2-bromopropanoate) | Predicted Value (for this compound) |
| Molecular Formula | C₄H₇BrO₂ | C₄H₃D₄BrO₂ |
| Molecular Weight | 167.00 g/mol | 171.03 g/mol |
| Appearance | Clear, light yellow liquid | Clear, light yellow liquid |
| Boiling Point | 51 °C at 19 mmHg | ~51 °C at 19 mmHg |
| Density | 1.497 g/mL at 25 °C | Slightly higher than 1.497 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.451 | ~1.451 |
| Solubility | Insoluble in water | Insoluble in water |
| Stability | Stable under normal conditions. Sensitive to moisture. | Stable under normal conditions. Sensitive to moisture. |
Note: Most of the experimental data presented above is for the non-deuterated Methyl 2-bromopropanoate (B1255678) and should be used as an approximation for the d4 analogue.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to obtain this compound involves a two-step process starting from commercially available deuterated propionic acid. The proposed pathway is as follows:
-
α-Bromination of Propionic-d5 acid via Hell-Volhard-Zelinsky (HVZ) Reaction: This classic reaction is used to selectively brominate the α-carbon of a carboxylic acid.[1][2][3]
-
Esterification of 2-Bromopropanoic-d4 acid: The resulting α-bromo acid is then esterified with methanol (B129727) to yield the final product.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of 2-Bromopropanoic-d4 acid
This protocol is adapted from the well-established Hell-Volhard-Zelinsky reaction for the bromination of propanoic acid.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place Propionic-d5 acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Addition of Bromine: Slowly add bromine (1.1 equivalents) to the reaction mixture from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reaction: After the addition is complete, gently heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature. The resulting 2-bromopropionyl-d4 bromide can be directly used in the next step or hydrolyzed by the slow addition of water to yield 2-bromopropanoic-d4 acid.
-
Purification: The crude 2-bromopropanoic-d4 acid can be purified by distillation under reduced pressure.
Experimental Protocol: Esterification to this compound
This is a standard Fischer esterification procedure.
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-bromopropanoic-d4 acid (1 equivalent) in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by fractional distillation under reduced pressure.
Predicted Spectroscopic Data
The introduction of deuterium (B1214612) atoms will lead to characteristic changes in the NMR and mass spectra of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the α-proton and the methyl protons on the propionate (B1217596) backbone will be absent. The only expected signal will be a singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon, the α-carbon, the β-carbon, and the methyl ester carbon. The signals for the deuterated carbons (α and β) will be observed as multiplets due to carbon-deuterium coupling and will have a lower intensity.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals for the deuterium atoms at the α and β positions.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak that is 4 mass units higher than the non-deuterated compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity.
-
Predicted Molecular Ion (M⁺): [C₄H₃D₄⁷⁹BrO₂]⁺ at m/z 170 and [C₄H₃D₄⁸¹BrO₂]⁺ at m/z 172.
The fragmentation pattern is expected to be similar to the non-deuterated analogue, with fragments containing the deuterated propionate backbone showing a corresponding mass shift.
Caption: Predicted major fragmentation pathways for this compound.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Safety Information
Methyl 2-bromopropanoate is a corrosive and flammable liquid. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin and eye burns. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn. The deuterated analogue is expected to have similar toxicological properties. Refer to the Safety Data Sheet (SDS) for the non-deuterated compound for detailed safety information.
References
In-Depth Technical Guide: Isotopic Enrichment and Purity of Methyl 2-bromopropanoate-d4
This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Methyl 2-bromopropanoate-d4 (M2BP-d4), a deuterated analog of Methyl 2-bromopropanoate. This isotopically labeled compound is a critical tool for researchers, scientists, and drug development professionals, particularly in applications requiring an internal standard for mass spectrometry-based quantitative analysis, and in mechanistic studies of drug metabolism and pharmacokinetics. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate differentiation from the unlabeled endogenous compound in complex biological matrices.
Data Presentation
The isotopic enrichment and chemical purity of this compound are paramount for its reliable use in sensitive analytical methods. The following tables summarize the key quantitative data for this stable isotope-labeled compound.
Table 1: Isotopic Enrichment Specifications
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 99 atom % D[1] | Mass Spectrometry, NMR Spectroscopy |
| Deuterated Positions | 2, 3, 3, 3 | NMR Spectroscopy |
| Chemical Formula | C₄H₃D₄BrO₂ | - |
| Molecular Weight | 171.03 g/mol [1] | Mass Spectrometry |
Table 2: Chemical Purity and Physical Properties
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | Gas Chromatography (GC), ¹H NMR |
| Appearance | Colorless to light yellow liquid[2] | Visual Inspection |
| Unlabeled CAS Number | 5445-17-0[1] | - |
| Labeled CAS Number | 1398065-68-3[1] | - |
| Boiling Point | 51 °C / 19 mmHg (for unlabeled)[3][4] | - |
| Density | 1.497 g/mL at 25 °C (for unlabeled)[3][4] | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to determine the isotopic enrichment and chemical purity of this compound are provided below.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed to ascertain the chemical purity of this compound and to identify and quantify any potential impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
-
Data Analysis: The chemical purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique used to confirm the positions of deuteration and to quantify the isotopic enrichment.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of CDCl₃.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum.
-
²H NMR Acquisition (Optional but Recommended): Acquire a deuterium NMR spectrum to confirm the presence of deuterium at the expected positions.
-
Data Analysis:
-
In the ¹H NMR spectrum, the isotopic enrichment is determined by comparing the integral of the residual proton signal at the deuterated positions (the quartet at the 2-position and the doublet at the 3-position) to the integral of the non-deuterated methyl ester protons (a singlet).
-
The percentage of isotopic enrichment is calculated using the following formula: Isotopic Enrichment (%) = (1 - (Integral of residual CH / (Integral of reference CH₃ / 3))) * 100
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analysis of this compound and a plausible synthetic pathway.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
References
The Mass Spectrometry Fragmentation of Methyl 2-bromopropanoate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-bromopropanoate-d4. In the absence of direct experimental data for the deuterated compound, this guide presents a theoretical fragmentation pattern derived from the known mass spectral behavior of its non-deuterated analog and related halogenated esters. Understanding these fragmentation pathways is crucial for structural elucidation, metabolite identification, and quantitative analysis in various scientific disciplines, including drug development.
Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization is expected to be governed by the presence of the bromine atom, the ester functional group, and the positions of the deuterium (B1214612) labels. The following table summarizes the major predicted fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral losses. The presence of bromine, with its two major isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in characteristic isotopic doublets for all bromine-containing fragments.[1][2] For simplicity, the table primarily lists the m/z values corresponding to the 79Br isotope.
| Predicted Fragment Ion | Structure | m/z (79Br) | m/z (81Br) | Proposed Neutral Loss |
| Molecular Ion [M]+• | [C4H3D4BrO2]+• | 171 | 173 | - |
| [M - •OCH3]+ | [C3H3D4BrO]+ | 140 | 142 | •OCH3 |
| [M - •Br]+ | [C4H3D4O2]+ | 92 | - | •Br |
| [M - COOCH3]+ | [C2H3D4Br]+ | 112 | 114 | •COOCH3 |
| [COOCH3]+ | [CH3OC=O]+ | 59 | - | •C2H3D4Br |
| [C2D3]+ | [CD3]+ | 18 | - | •CH(Br)COOCH3 |
Fragmentation Mechanism
The fragmentation of this compound is initiated by the ionization of the molecule, typically by removing a non-bonding electron from the oxygen or bromine atom, to form the molecular ion [M]+•. The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group.[3]
-
Loss of the methoxy (B1213986) radical (•OCH3): This is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion.
-
Loss of the brominated deuterated ethyl radical (•C2H3D4Br): This cleavage results in the formation of the [COOCH3]+ ion.
-
-
Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and can readily cleave to lose a bromine radical (•Br), forming a carbocation.[4]
-
Cleavage of the Carbon-Carbon Bond: Scission of the C-C bond can lead to the loss of the carbomethoxy group (•COOCH3).
The following diagram illustrates the predicted logical flow of the primary fragmentation pathways for this compound.
Experimental Protocol
The following is a typical experimental protocol for acquiring an electron ionization (EI) mass spectrum of a compound like this compound. This protocol is based on standard practices for the analysis of similar volatile organic compounds.[1]
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
3. GC Method:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1] This is a standard energy that provides reproducible fragmentation patterns.
-
Source Temperature: 230 °C.[1]
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 30 to 250 to detect the molecular ion and all relevant fragment ions.
5. Data Analysis:
-
The acquired mass spectrum will be a plot of relative intensity versus m/z.
-
Identify the molecular ion peak and the characteristic isotopic pattern of bromine-containing fragments.
-
Propose fragmentation pathways based on the observed fragment ions and neutral losses.
This theoretical guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is recommended to confirm these predicted fragmentation patterns.
References
- 1. benchchem.com [benchchem.com]
- 2. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-bromopropanoate-d₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-bromopropanoate-d₄. This deuterated isotopologue, specifically Methyl (+/-)-2-Bromopropionate-2,3,3,3-d₄, is a valuable tool in mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based assays. This document details the predicted spectral data based on the analysis of its non-deuterated analogue and the known effects of deuterium (B1214612) substitution. Furthermore, it outlines the experimental protocols for its synthesis and NMR analysis.
Predicted ¹H and ¹³C NMR Spectral Data
The introduction of four deuterium atoms at the C2 and C3 positions of methyl 2-bromopropanoate (B1255678) significantly alters its NMR spectra compared to the non-deuterated form. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-bromopropanoate-d₄ in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.78 | Singlet | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for Methyl 2-bromopropanoate-d₄ in CDCl₃
| Chemical Shift (δ) ppm | Assignment | Predicted Multiplicity (due to C-D coupling) |
| ~170 | C=O | Singlet |
| ~53 | -OCH₃ | Singlet |
| ~40 | C2 (C-D) | Triplet (due to ¹J_CD) |
| ~21 | C3 (-CD₃) | Heptet (due to ¹J_CD) |
Note: The chemical shifts for the deuterated compound are predicted to be very similar to its non-deuterated counterpart, with minor upfield shifts (isotope shifts) being possible. The multiplicities of the C2 and C3 carbons are due to coupling with deuterium (I=1), which splits the signal into a 2nI+1 pattern.
Effects of Deuteration on NMR Spectra
The replacement of protons with deuterium at the C2 and C3 positions has the following predictable effects on the NMR spectra:
-
¹H NMR Spectrum: The signals corresponding to the methine proton at C2 and the methyl protons at C3 in the non-deuterated analogue disappear from the spectrum. This leaves only a singlet for the remaining methyl ester protons (-OCH₃).
-
¹³C NMR Spectrum:
-
The signals for the carbons directly bonded to deuterium (C2 and C3) will exhibit a triplet and a heptet multiplicity, respectively, due to one-bond carbon-deuterium coupling (¹J_CD).
-
These signals may also be significantly broadened and reduced in intensity in a standard proton-decoupled ¹³C NMR experiment.
-
A small upfield isotope shift (a fraction of a ppm) is expected for the deuterated carbons and potentially for the adjacent carbonyl carbon.
-
Experimental Protocols
Synthesis of Methyl 2-bromopropanoate-d₄
A plausible synthetic route to Methyl 2-bromopropanoate-d₄ involves a two-step process starting from deuterated propionic acid.
Step 1: Hell-Volhard-Zelinsky Bromination of Propionic acid-d₄
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic acid-d₄ and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized with a trap.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the red color of bromine disappears.
-
Cool the reaction mixture and distill it to obtain 2-bromopropionyl-d₄ bromide.
-
Carefully add water to the acyl bromide to hydrolyze it to 2-bromopropanoic acid-d₄. Purify the product by distillation under reduced pressure.
Step 2: Fischer Esterification
-
In a round-bottom flask, combine the 2-bromopropanoic acid-d₄ with an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Extract the methyl 2-bromopropanoate-d₄ with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purify the final product by distillation.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 10-20 mg of Methyl 2-bromopropanoate-d₄ in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Processing: Apply a Fourier transform, phase correction, and baseline correction.
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz), phase correction, and baseline correction.
Logical Workflow
The following diagram illustrates the logical workflow from the synthesis of Methyl 2-bromopropanoate-d₄ to its spectral analysis and data interpretation.
Caption: Workflow for the synthesis and NMR analysis of Methyl 2-bromopropanoate-d₄.
Deuteration Effects on the Stability of Methyl 2-Bromopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium (B1214612) into organic molecules represents a powerful tool in medicinal chemistry and materials science to modulate molecular stability and reactivity. This technical guide explores the theoretical and practical aspects of deuteration on the stability of methyl 2-bromopropanoate (B1255678), a versatile building block in organic synthesis. By examining the kinetic isotope effect (KIE), this document provides insights into how isotopic substitution at the α-carbon can influence the rates of nucleophilic substitution and elimination reactions, thereby affecting the compound's overall stability. While direct experimental data on deuterated methyl 2-bromopropanoate is limited, this guide synthesizes information from analogous compounds and fundamental principles to offer a comprehensive overview. Detailed experimental protocols for the synthesis of the deuterated analogue and the determination of the kinetic isotope effect are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding.
Introduction: The Kinetic Isotope Effect and Molecular Stability
The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a significant change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect arises primarily from the difference in the zero-point vibrational energies of the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.[2] The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it compared to a C-H bond.[2] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step are typically slower than those involving a C-H bond, resulting in a "normal" KIE (kH/kD > 1).[1]
For a molecule like methyl 2-bromopropanoate, deuteration at the α-carbon (the carbon bearing the bromine atom) is expected to influence its stability towards common degradation pathways such as nucleophilic substitution (SN2) and elimination (E2) reactions. Understanding these effects is crucial for applications where the stability of the molecule is paramount, including in drug design, where deuteration can be used to slow metabolic processes.[3]
Quantitative Data: Predicted Kinetic Isotope Effects
| Compound | Reaction Type | Predicted kH/kD | Implication for Stability |
| Methyl 2-bromopropanoate | SN2 | > 1 (Normal KIE) | Deuterated compound is more stable (reacts slower) |
| Methyl 2-bromopropanoate-2-d | SN2 | > 1 (Normal KIE) | Increased resistance to nucleophilic attack |
Note: The predicted kH/kD value is qualitative. The actual value would depend on the specific nucleophile, solvent, and reaction conditions. For secondary α-deuterium KIEs in SN2 reactions, the effect is typically modest.
Reaction Pathways and Mechanisms
The primary degradation pathways for methyl 2-bromopropanoate involve nucleophilic substitution (SN2) and elimination (E2) reactions. Deuteration at the α-carbon influences the transition states of these reactions.
SN2 Reaction Pathway
In an SN2 reaction, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide leaving group in a single, concerted step.[4] The transition state involves a pentacoordinated carbon atom.
Caption: SN2 reaction pathway for deuterated methyl 2-bromopropanoate.
Logical Relationship of KIE on Stability
The kinetic isotope effect directly translates to the stability of the deuterated compound. A slower reaction rate for the deuterated species implies a higher activation energy for the reaction, rendering the molecule more stable under conditions that would typically lead to degradation.
Caption: Logical flow of how deuteration enhances molecular stability.
Experimental Protocols
Synthesis of Methyl 2-bromopropanoate-2-d
The synthesis of α-deuterated methyl 2-bromopropanoate can be achieved through a multi-step process starting from a deuterated precursor. A plausible synthetic route is outlined below.
Caption: Synthetic workflow for methyl 2-bromopropanoate-2-d.
Methodology:
-
Diazotization of Alanine-2-d: Alanine-2-d is treated with sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr) at low temperatures (typically 0-5 °C). The amino group is converted into a diazonium salt, which is subsequently displaced by bromide to yield 2-bromopropanoic acid-2-d.
-
Fischer Esterification: The resulting 2-bromopropanoic acid-2-d is refluxed with an excess of methanol (B129727) (CH₃OH) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). This reaction converts the carboxylic acid into its corresponding methyl ester, yielding methyl 2-bromopropanoate-2-d.
-
Purification: The final product is purified by distillation under reduced pressure.
Determination of the Kinetic Isotope Effect
The KIE for the reaction of methyl 2-bromopropanoate and its deuterated analogue with a nucleophile can be determined using a competitive method.[5] This involves reacting a mixture of the deuterated and non-deuterated compounds with a limited amount of a nucleophile and analyzing the isotopic composition of the remaining unreacted starting material or the product.[5]
Experimental Workflow for KIE Determination:
Caption: Experimental workflow for determining the kinetic isotope effect.
Methodology:
-
Preparation of Reaction Mixture: An equimolar mixture of methyl 2-bromopropanoate and methyl 2-bromopropanoate-2-d is prepared in a suitable aprotic solvent (e.g., DMSO). A separate solution of a nucleophile (e.g., sodium azide) is prepared, with its concentration being the limiting factor for the reaction.
-
Reaction: The solution of the mixed esters is allowed to react with the nucleophile under controlled temperature. The reaction is allowed to proceed to a known, partial completion (e.g., 50-70%).
-
Quenching: The reaction is stopped abruptly, for example, by rapid cooling and dilution with water.
-
Analysis: The unreacted starting material is extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The relative amounts of the deuterated and non-deuterated methyl 2-bromopropanoate are determined by monitoring their respective molecular ion peaks.
-
Calculation of KIE: The kinetic isotope effect (kH/kD) is calculated using the following equation:
kH/kD = log(1 - ƒ) / log(1 - ƒ * (R/R₀))
where:
-
ƒ is the fraction of the reaction completion.
-
R₀ is the initial molar ratio of the non-deuterated to deuterated reactant.
-
R is the molar ratio of the non-deuterated to deuterated reactant at fraction ƒ.
-
Conclusion
Deuteration at the α-position of methyl 2-bromopropanoate is predicted to enhance its stability towards nucleophilic substitution and elimination reactions. This is attributed to the primary kinetic isotope effect, where the stronger carbon-deuterium bond leads to a slower reaction rate. While direct experimental validation for this specific compound is needed, the principles outlined in this guide, supported by data from analogous systems, provide a strong theoretical framework for researchers and drug development professionals. The provided experimental protocols offer a clear path for the synthesis of deuterated methyl 2-bromopropanoate and the quantitative determination of the deuteration effect on its reactivity. The strategic use of deuteration can thus be a valuable tool in fine-tuning the stability and reactivity of this important chemical intermediate.
References
Technical Guide: Methyl 2-bromopropanoate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromopropanoate-d4 is a deuterated derivative of methyl 2-bromopropanoate (B1255678), a valuable building block in organic synthesis. Its isotopic labeling makes it particularly useful in mechanistic studies, as a tracer in metabolic research, and as an internal standard in mass spectrometry-based analyses. This technical guide provides an in-depth overview of its properties, synthesis, and key applications in research and drug development.
Chemical Identification and Properties
The key identification and physicochemical properties of this compound are summarized below. Data for the non-deuterated analogue, Methyl 2-bromopropanoate, are provided for comparison and as a reasonable approximation where deuterated-specific data is unavailable.
| Property | Value (this compound) | Value (Methyl 2-bromopropanoate) |
| CAS Number | 1398065-68-3 | 5445-17-0[1] |
| Molecular Formula | C₄H₃D₄BrO₂ | C₄H₇BrO₂[1] |
| Molecular Weight | 171.03 g/mol | 167.00 g/mol [1] |
| Appearance | - | Clear, colorless to slightly yellow liquid[1] |
| Boiling Point | - | 51 °C at 19 mmHg[2] |
| Density | - | 1.497 g/mL at 25 °C[2] |
| Refractive Index | - | n20/D 1.451[2] |
| Solubility | - | Insoluble in water |
Experimental Protocols
Synthesis of this compound
General Procedure for the Synthesis of Methyl 2-bromopropanoate (for reference):
A solution of washed and dried methyl acrylate (B77674) in anhydrous ether is placed in a round-bottomed flask equipped with a drying tube and a gas inlet tube. The flask is cooled in an ice bath, and anhydrous hydrogen bromide is passed into the solution. After the addition is complete, the flask is allowed to stand at room temperature. The ether is then removed by distillation, and the residue is purified to yield methyl 2-bromopropanoate[3]. For the synthesis of the d4 analogue, deuterated starting materials would be used.
Application 1: Initiator in Atom Transfer Radical Polymerization (ATRP)
Methyl 2-bromopropanoate is a commonly used initiator in ATRP, a controlled polymerization technique used to synthesize polymers with well-defined architectures.
Experimental Workflow for ATRP of Methyl Methacrylate (MMA):
Caption: Workflow for ATRP of MMA using Methyl 2-bromopropanoate as an initiator.
Detailed Protocol for ATRP of Methyl Methacrylate (MMA)[4]:
-
To a flask equipped with a stirrer, add FeCl₂ (6.45 × 10⁻² mol/L), isophthalic acid (1.29 × 10⁻¹ mol/L), and DMF (3.23% v/v).
-
Remove oxygen by applying three cycles of vacuum followed by nitrogen backfill.
-
Stir the mixture at room temperature for 1 hour.
-
Introduce MMA (9.1 mol/L) and methyl 2-bromopropionate (6.40 × 10⁻² mol/L) via a syringe.
-
Immerse the flask in an oil bath preheated to 80 °C.
-
Allow the reaction to proceed for the desired time (e.g., 5 hours).
-
Stop the reaction and analyze the resulting polymer for molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Application 2: Precursor for the Synthesis of 2-[¹⁸F]Fluoropropionic Acid
Methyl 2-bromopropanoate is a key precursor in the synthesis of 2-[¹⁸F]Fluoropropionic Acid ([¹⁸F]FPA), a positron emission tomography (PET) tracer used for imaging fatty acid metabolism.[2][5][6]
General Radiosynthesis Protocol for [¹⁸F]FPA[5]:
The synthesis of racemic [¹⁸F]FPA is typically a two-step process:
-
Radiolabeling: No-carrier-added [¹⁸F]fluoride is reacted with methyl 2-bromopropanoate. This is a nucleophilic substitution reaction where the bromide is replaced by the [¹⁸F]fluoride.
-
Hydrolysis: The resulting methyl 2-[¹⁸F]fluoropropanoate is then hydrolyzed to yield [¹⁸F]FPA.
The final product is purified and formulated in saline for injection. This process typically yields the radiotracer with a non-decay corrected yield of 20-30% and high radiochemical purity (>99%).[5]
Signaling Pathways in Drug Development
The end product of one of the key applications of methyl 2-bromopropanoate, 2-[¹⁸F]FPA, is an analog of short-chain fatty acids (SCFAs). SCFAs are known to play significant roles in cellular signaling, particularly in inflammation, glucose, and lipid metabolism.[7][8][9] The primary signaling mechanisms for SCFAs involve the activation of G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, and the inhibition of histone deacetylases (HDACs).[9][10]
Signaling Pathways of Short-Chain Fatty Acids:
Caption: Simplified signaling pathways of short-chain fatty acids.
By using [¹⁸F]FPA in PET imaging, researchers can non-invasively study the in vivo effects of drugs on fatty acid metabolism and related signaling pathways, which is crucial in the development of therapies for metabolic disorders, cardiovascular diseases, and cancer.[11][12][13]
References
- 1. Methyl 2-bromopropionate | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-bromopropionate | 5445-17-0 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. 2-[18F]Fluoropropionic Acid PET Imaging of Doxorubicin-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Pet Scans Can Monitor Fatty Acid Metabolism Diseases And Their Devastating Effects On The Heart | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 13. PET imaging of glucose and fatty acid metabolism for NAFLD patients. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
A Technical Guide to Methyl 2-bromopropanoate-d4: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-bromopropanoate-d4, a deuterated isotopologue of Methyl 2-bromopropanoate (B1255678). This document details its molecular properties, discusses its role in synthetic chemistry, and explores its application in pharmacokinetic studies, offering valuable information for researchers in drug discovery and development.
Core Properties of Methyl 2-bromopropanoate and its Deuterated Analog
Methyl 2-bromopropanoate and its deuterated form are valuable reagents in organic synthesis and biomedical research. The introduction of deuterium (B1214612) atoms in this compound provides a powerful tool for mechanistic and metabolic studies.
| Property | Methyl 2-bromopropanoate | This compound |
| Chemical Formula | C₄H₇BrO₂ | C₄H₃D₄BrO₂ |
| Molecular Weight | ~167.00 g/mol | ~171.04 g/mol |
| Synonyms | Methyl α-bromopropionate, 2-Bromopropionic acid methyl ester | Methyl (+/-)-2-Bromopropionate-2,3,3,3-d4 |
| CAS Number | 5445-17-0 | Not available |
Applications in Synthetic Chemistry and Biomedical Research
Methyl 2-bromopropanoate is a versatile building block in organic synthesis, notably as an initiator in controlled radical polymerizations and as a precursor for radiolabeled imaging agents. The deuterated analog, this compound, is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies.
Initiator in Atom Transfer Radical Polymerization (ATRP)
Methyl 2-bromopropanoate is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.
Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (MMA) using a Bromo-initiator
This protocol describes a typical ATRP of methyl methacrylate using an alkyl bromide initiator, analogous to Methyl 2-bromopropanoate.
-
Reaction Setup: A Schlenk flask is charged with Cu(I)Br and a magnetic stir bar. The flask is sealed with a rubber septum and deoxygenated by three freeze-pump-thaw cycles.
-
Preparation of Polymerization Solution: In a separate flask, toluene, methyl methacrylate (MMA), and a ligand (e.g., N-propyl-2-pyridylmethanimine) are mixed under a nitrogen atmosphere.
-
Initiation: The polymerization solution is deoxygenated through three freeze-pump-thaw cycles and then heated to the desired reaction temperature (e.g., 90 °C). The initiator, such as ethyl 2-bromoisobutyrate (structurally similar to Methyl 2-bromopropanoate), is then injected to start the polymerization.
-
Monitoring and Termination: The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) to determine monomer conversion. The polymerization is terminated by exposing the reaction mixture to air.
-
Purification: The resulting polymer is isolated and purified, for example, by precipitation in a non-solvent.
Precursor for 2-[18F]-fluoropropionic Acid (FPA) Synthesis
Methyl 2-bromopropanoate serves as a key precursor in the radiosynthesis of 2-[18F]-fluoropropionic acid, a positron emission tomography (PET) tracer used in cancer imaging.[1]
Experimental Protocol: Radiosynthesis of [18F]FPA
The synthesis of racemic [18F]FPA from Methyl 2-bromopropanoate involves a two-step process using no-carrier-added [18F]fluoride.[1]
-
[18F]Fluoride Production and Activation: No-carrier-added [18F]fluoride is produced via proton bombardment of [18O]H₂O. The [18F]fluoride is then trapped on an anion exchange resin and eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation.
-
Radiolabeling: A solution of Methyl 2-bromopropanoate in a suitable solvent is added to the dried [18F]fluoride/Kryptofix complex. The reaction mixture is heated to promote nucleophilic substitution of the bromide with [18F]fluoride.
-
Hydrolysis: After the radiolabeling step, the methyl ester is hydrolyzed, typically using an acid or base, to yield [18F]FPA.
-
Purification: The final product is purified using techniques such as solid-phase extraction (SPE) to remove unreacted [18F]fluoride and other impurities. The purified [18F]FPA is then formulated in a saline solution for injection. The radiochemical purity and yield are determined before use.[1]
Role of this compound in Pharmacokinetic Studies
Deuterated compounds like this compound are instrumental in pharmacokinetic (PK) studies. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, a phenomenon known as the "kinetic isotope effect."
The Kinetic Isotope Effect
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of a C-H bond, which is often a rate-limiting step in drug metabolism by enzymes like cytochrome P450.
Experimental Workflow: Comparative Pharmacokinetic Study
A typical PK study involving a deuterated drug compares its pharmacokinetic profile to that of its non-deuterated counterpart.
-
Dosing: Two groups of subjects (e.g., animal models) are administered either the deuterated or non-deuterated compound.
-
Sample Collection: Blood samples are collected at various time points after administration.
-
Sample Analysis: The concentration of the drug in the plasma is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
-
Comparison: The PK parameters of the deuterated and non-deuterated drugs are compared to assess the impact of deuteration on the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This in-depth guide provides a foundational understanding of this compound and its applications. For researchers and professionals in drug development, the strategic use of such isotopically labeled compounds is crucial for advancing the understanding of drug behavior and for the development of safer and more effective therapeutics.
References
An In-depth Technical Guide to the Core Differences Between Methyl 2-bromopropanoate-d4 and its Unlabeled Form
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key distinctions between Methyl 2-bromopropanoate-d4 and its non-deuterated counterpart. The strategic substitution of hydrogen with deuterium (B1214612) atoms imparts significant changes in the physicochemical, spectroscopic, and reactive properties of the molecule. Understanding these differences is paramount for applications in drug development, metabolic studies, and mechanistic research where the deuterated analog serves as an invaluable tracer and internal standard.
Physicochemical and Spectroscopic Properties
The introduction of four deuterium atoms into the propanoate backbone of Methyl 2-bromopropanoate (B1255678) results in a predictable increase in molecular weight. While many macroscopic physical properties such as boiling point and density are expected to show only minor variations, the changes at the molecular level are profound and are most evident in their spectroscopic signatures.
Table 1: Comparison of Physicochemical Properties
| Property | Methyl 2-bromopropanoate (Unlabeled) | This compound (Deuterated) |
| Molecular Formula | C₄H₇BrO₂ | C₄H₃D₄BrO₂ |
| Molecular Weight | 167.00 g/mol [1] | 171.03 g/mol |
| Boiling Point | 51 °C at 19 mmHg[2] | Expected to be slightly higher than the unlabeled form |
| Density | 1.497 g/mL at 25 °C[2] | Expected to be slightly higher than the unlabeled form |
| Refractive Index | n20/D 1.451[2] | Expected to be very similar to the unlabeled form |
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Technique | Methyl 2-bromopropanoate (Unlabeled) | This compound (Deuterated) |
| ¹H NMR | δ (ppm): 4.40 (q, 1H, CH), 3.79 (s, 3H, OCH₃), 1.83 (d, 3H, CH₃)[3] | δ (ppm): 3.79 (s, 3H, OCH₃). The signals at 4.40 ppm and 1.83 ppm will be absent or significantly reduced. |
| ¹³C NMR | Signals for all four carbon atoms are present. | Signals for all four carbon atoms are present, but the signals for the deuterated carbons may be broadened or show splitting due to C-D coupling. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 166/168 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments at m/z 107/109 ([M-COOCH₃]⁺) and 59 ([COOCH₃]⁺).[3] | Molecular Ion (M⁺): m/z 170/172. The fragmentation pattern will be shifted by +4 amu for fragments containing the propanoate backbone. |
Experimental Protocols
Synthesis
Synthesis of Unlabeled Methyl 2-bromopropanoate:
A common laboratory synthesis involves a two-step process:
-
α-Bromination of Propionic Acid (Hell-Volhard-Zelinsky Reaction): Propionic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus trichloride (B1173362) (PCl₃) or red phosphorus. The reaction is typically heated to initiate the bromination at the alpha-carbon.[4]
-
Fischer Esterification: The resulting 2-bromopropionic acid is then esterified by refluxing with an excess of methanol (B129727) (CH₃OH) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). The reaction mixture is then worked up by neutralization and extraction, followed by purification via distillation.
Synthesis of this compound:
The synthesis of the deuterated analog follows a similar pathway, utilizing a deuterated starting material:
-
α-Bromination of Propionic-d4 Acid: Commercially available propionic-2,2,3,3-d4 acid (CD₃CD₂COOH) is subjected to α-bromination using bromine and a phosphorus catalyst, analogous to the synthesis of the unlabeled intermediate.
-
Fischer Esterification: The resulting 2-bromo-propionic-d4 acid is esterified with methanol under acidic conditions. The workup and purification procedures are similar to those for the unlabeled compound.
Caption: Synthetic pathways for unlabeled and d4-labeled Methyl 2-bromopropanoate.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃). For the unlabeled compound, the spectrum is acquired using standard parameters. For the d4-labeled compound, the absence of signals in the regions corresponding to the propanoate backbone protons confirms successful deuteration.
-
²H (Deuterium) NMR: This technique can be used to directly observe the deuterium signals in the labeled compound, confirming the positions of isotopic labeling.[5]
-
¹³C NMR: Standard ¹³C NMR is used for both compounds. In the d4 analog, the carbons attached to deuterium may show characteristic splitting patterns (C-D coupling) and potentially broader signals.
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): Samples are injected into a GC equipped with a suitable capillary column (e.g., HP-5ms) to separate the analyte from any impurities. The eluent is then introduced into a mass spectrometer operating in electron ionization (EI) mode. The mass spectra will clearly show the molecular ion peaks and fragmentation patterns, allowing for the differentiation of the labeled and unlabeled compounds based on their mass-to-charge ratios.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile samples or when used as an internal standard in biological matrices, LC-MS is employed. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of formic acid. Detection is achieved using an electrospray ionization (ESI) source coupled to a mass analyzer.[6]
Caption: General analytical workflow for the characterization of Methyl 2-bromopropanoate and its d4 analog.
Key Differences in Application
Internal Standard in Quantitative Analysis
The most significant application of this compound is as an internal standard for the quantification of its unlabeled form in complex matrices, such as biological fluids. Since the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known amount of the d4-labeled standard to a sample, any variations in sample preparation and analysis can be accurately corrected for, leading to highly precise and accurate quantification.
Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium can significantly impact the rate of chemical reactions in which a C-H bond is broken in the rate-determining step. This is known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.
For reactions involving Methyl 2-bromopropanoate, such as nucleophilic substitution (Sₙ2) or elimination (E2) reactions, measuring the KIE can provide valuable mechanistic insights. For instance, in an Sₙ2 reaction, a secondary KIE is observed where the C-H(D) bond is not broken but its vibrational frequencies are altered in the transition state. The magnitude of this secondary KIE can help to elucidate the structure of the transition state.[7][8]
Caption: The kinetic isotope effect (KIE) illustrates the slower reaction rate (k_D) for the deuterated compound.
Conclusion
The primary distinctions between this compound and its unlabeled form lie in their mass, spectroscopic properties, and reaction kinetics. These differences make the deuterated analog an indispensable tool for quantitative mass spectrometry and for probing reaction mechanisms through the kinetic isotope effect. For researchers in drug development and related scientific fields, a thorough understanding of these core differences is essential for the effective application of stable isotope labeling in their studies.
References
- 1. Methyl 2-bromopropionate 98 5445-17-0 [sigmaaldrich.com]
- 2. Methyl 2-bromopropionate | 5445-17-0 [chemicalbook.com]
- 3. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Determining the transition-state structure for different SN2 reactions using experimental nucleophile carbon and secondary alpha-deuterium kinetic isotope effects and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Commercial Sourcing and Application of Methyl 2-bromopropanoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-bromopropanoate-d4, a deuterated building block with significant potential in pharmaceutical research and development. This document details its commercial availability, key technical specifications, a robust synthesis protocol, and its applications as a strategic tool in drug discovery.
Introduction to Deuterated Building Blocks in Drug Development
Deuterium-labeled compounds are increasingly utilized in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve C-H bond cleavage, potentially leading to improved metabolic stability, reduced formation of toxic metabolites, and an extended drug half-life.[1] this compound serves as a versatile deuterated building block for the introduction of a deuterated propionate (B1217596) moiety into target molecules.
Commercial Availability
Methyl (±)-2-Bromopropionate-2,3,3,3-d4 is available from specialized chemical suppliers that focus on stable isotope-labeled compounds. The primary suppliers identified are CDN Isotopes and MedChemExpress. While a broad range of general chemical suppliers stock the non-deuterated analogue, sourcing of the deuterated version requires a more targeted approach.
Below is a summary of commercial supplier information for this compound and its immediate precursor, which is also commercially available.
Table 1: Commercial Supplier Information for Methyl (±)-2-Bromopropionate-2,3,3,3-d4
| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity | Notes |
| CDN Isotopes | Methyl (±)-2-Bromopropionate-2,3,3,3-d4 | D-7344 | 1398065-68-3 | Typically ≥98 atom % D | A leading manufacturer of deuterated compounds.[2] |
| MedChemExpress | This compound | HY-W102336S | 1398065-68-3 | Not specified | Supplier of advanced biochemicals for research. |
Table 2: Commercial Supplier Information for the Precursor (±)-2-Bromopropionic-2,3,3,3-d4 Acid
| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity | Available Quantities & Pricing |
| CDN Isotopes | (±)-2-Bromopropionic-2,3,3,3-d4 Acid | D-5598 | 60153-93-7 | 98 atom % D | 0.5 g (
|
Note: Pricing and availability are subject to change and should be confirmed with the supplier.
Technical Data
Table 3: Physicochemical Properties of Methyl (±)-2-Bromopropionate-2,3,3,3-d4
| Property | Value | Reference |
| Chemical Formula | C₄H₃D₄BrO₂ | MedChemExpress |
| Molecular Weight | 171.03 g/mol | MedChemExpress |
| CAS Number | 1398065-68-3 | MedChemExpress |
| Unlabeled CAS | 5445-17-0 | MedChemExpress |
| Appearance | Not Specified | - |
| Isotopic Purity | Typically ≥98 atom % D | Inferred from CDN Isotopes' standards[3] |
Synthesis of this compound
The synthesis of this compound can be readily achieved through a two-step process starting from the commercially available deuterated carboxylic acid precursor. The methodology involves an initial α-bromination followed by a standard Fischer esterification.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for α-bromination and Fischer esterification.
Step 1: Synthesis of (±)-2-Bromopropionic-2,3,3,3-d4 Acid
This step utilizes the Hell-Volhard-Zelinsky reaction for the α-bromination of a carboxylic acid.
-
Materials:
-
Propionic-2,2,3,3-d4 acid (CD₃CD₂CO₂H)
-
Red phosphorus (catalytic amount)
-
Bromine (Br₂)
-
Water (H₂O)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic-2,2,3,3-d4 acid and a catalytic amount of red phosphorus.
-
Gently heat the mixture to 40-50 °C.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the mixture under reflux until the red-brown color of bromine disappears.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to hydrolyze the intermediate acyl bromide.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude (±)-2-Bromopropionic-2,3,3,3-d4 acid. The crude product can be purified by vacuum distillation.
-
Step 2: Synthesis of Methyl (±)-2-Bromopropionate-2,3,3,3-d4
This step employs a standard Fischer esterification.
-
Materials:
-
(±)-2-Bromopropionic-2,3,3,3-d4 acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve (±)-2-Bromopropionic-2,3,3,3-d4 acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product, Methyl (±)-2-Bromopropionate-2,3,3,3-d4, can be purified by vacuum distillation.
-
Applications in Drug Development and Research
This compound is a valuable tool for researchers in drug discovery and development. Its primary applications fall into two main categories: as a building block for the synthesis of deuterated drug candidates and as an internal standard for analytical studies.
Deuterated Building Block for Enhanced Pharmacokinetics
The introduction of deuterium at specific molecular positions can significantly alter a drug's metabolic profile. By using this compound in the synthesis of a new chemical entity, a deuterated propionate moiety can be incorporated. If this part of the molecule is susceptible to metabolic degradation, the presence of deuterium can slow down this process, leading to a more stable compound with a longer half-life and potentially a more favorable safety profile.[4][5]
Internal Standard for Quantitative Analysis
In metabolic research and clinical studies, accurate quantification of endogenous metabolites and drug molecules is crucial. Stable isotope-labeled compounds, such as this compound, are ideal internal standards for mass spectrometry-based assays (LC-MS, GC-MS). As the deuterated standard is chemically identical to the non-deuterated analyte, it co-elutes during chromatography and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Logical Relationship of Applications
Caption: Applications of this compound.
Conclusion
This compound is a commercially available, high-value deuterated building block for pharmaceutical research. Its accessibility from specialized suppliers and straightforward synthesis from its deuterated precursor make it a practical tool for medicinal chemists. The strategic incorporation of this moiety can lead to drug candidates with improved metabolic stability, while its use as an internal standard ensures high-quality quantitative data in analytical studies. This technical guide provides the foundational information for researchers to source and effectively utilize this compound in their drug development programs.
References
Methodological & Application
Application of Methyl 2-bromopropanoate-d4 in Quantitative NMR Analysis for Pharmaceutical Quality Control
Application Note AP-qNMR-001
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of substances without the need for a specific reference standard of the analyte itself.[1] The principle of qNMR relies on the direct proportionality between the integrated signal area of a nucleus and the number of nuclei contributing to that signal.[2] For accurate quantification, a certified internal standard (IS) of known high purity is added to the sample in a precisely weighed amount.[3] The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
This application note details the use of Methyl 2-bromopropanoate-d4 as an internal standard in ¹H qNMR for the purity assessment of active pharmaceutical ingredients (APIs). Its deuterated nature simplifies the ¹H NMR spectrum, reducing the likelihood of signal overlap with the analyte.
Advantages of this compound as a qNMR Internal Standard
This compound is a suitable internal standard for ¹H qNMR analysis due to several key characteristics:
-
Simplified ¹H NMR Spectrum: The deuteration at the propionyl group leaves a simple singlet for the methyl ester protons, which appears in a relatively uncrowded region of the spectrum, minimizing the potential for signal overlap with the analyte.
-
Chemical Inertness: As an ester, it is chemically inert under typical qNMR experimental conditions and is unlikely to react with a wide range of analytes or the NMR solvent.
-
Good Solubility: It exhibits good solubility in common deuterated solvents used for qNMR, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring a homogeneous solution for analysis.[4]
-
Low Volatility: With a boiling point of approximately 145-146 °C (for the non-deuterated form), it has low volatility, which is crucial for accurate weighing and maintaining a stable concentration in the NMR sample.[5]
-
Appropriate Molecular Weight: Its molecular weight (171.03 g/mol ) is in a suitable range to minimize weighing errors.[3]
Experimental Protocol: Purity Determination of a Hypothetical API
This protocol describes the purity determination of a hypothetical API, "API-X," using this compound as the internal standard.
1. Materials and Equipment:
-
Analyte: API-X
-
Internal Standard: this compound (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical microbalance (readability ± 0.01 mg)
-
Vortex mixer
-
High-precision 5 mm NMR tubes
-
Calibrated pipettes
-
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of API-X into a clean, dry vial using a calibrated microbalance. Record the exact weight.
-
Accurately weigh approximately 5-10 mg of this compound into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2. Record the exact weight.
-
Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial using a calibrated pipette.
-
Ensure complete dissolution of both the analyte and the internal standard by vortexing the vial. Visually inspect the solution to confirm that no solid particles remain.
-
Carefully transfer the solution into a clean, high-precision 5 mm NMR tube and cap it securely.
3. NMR Data Acquisition:
The following are general guidelines for setting up a 1D ¹H qNMR experiment. Specific parameters may need to be optimized based on the instrument and the sample.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Simple single-pulse experiment | For straightforward quantitative analysis. |
| Pulse Angle | Calibrated 90° pulse | To maximize the signal in a single scan. |
| Relaxation Delay (d1) | ≥ 5 times the longest T₁ | Crucial for ensuring complete relaxation of all protons for accurate integration.[3] |
| Acquisition Time (aq) | ≥ 3 seconds | To ensure adequate digital resolution. |
| Number of Scans (ns) | Sufficient for S/N > 250:1 | To achieve a high signal-to-noise ratio for precise integration. |
| Temperature | Constant, e.g., 25 °C (298 K) | To maintain stable experimental conditions. |
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Apply an exponential window function with a line broadening (LB) of 0.1 - 0.3 Hz to improve the signal-to-noise ratio.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte (API-X) and the internal standard (this compound). The integration region should cover the entire peak.
-
Calculate the purity of the analyte using the following equation:
Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * PurityIS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = Mass
-
PurityIS = Certified purity of the internal standard
-
Quantitative Data Summary (Hypothetical Data)
The following table summarizes the hypothetical quantitative results for the purity determination of API-X using this compound as the internal standard.
| Parameter | Analyte (API-X) | Internal Standard (this compound) |
| Mass (m) | 15.12 mg | 7.55 mg |
| Molecular Weight (M) | 350.4 g/mol | 171.03 g/mol |
| ¹H NMR Signal (δ) | 7.85 ppm (doublet) | 3.75 ppm (singlet) |
| Number of Protons (N) | 2 | 3 |
| Integral Value (I) | 1.00 | 1.25 |
| Certified Purity (PurityIS) | - | 99.8% |
| Calculated Purity | 98.7% | - |
Visualizations
Logical Relationship of an Ideal qNMR Internal Standard
Caption: Key characteristics of an ideal qNMR internal standard and how this compound aligns.
Experimental Workflow for qNMR Purity Determination
References
- 1. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyl 2-bromopropionate 98 5445-17-0 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Metabolic Labeling Studies Using Methyl 2-bromopropanoate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing and quantification of metabolites within biological systems. Methyl 2-bromopropanoate-d4 is a deuterated reagent that serves as a valuable tool for quantitative metabolomics, primarily through its use in derivatization reactions to create internal standards for mass spectrometry-based analysis. This approach, known as isotope-coded derivatization, allows for precise and accurate quantification of metabolites, such as amino acids, by correcting for variations in sample preparation and instrument response.[1][2][3]
These application notes provide a detailed protocol for the use of this compound in the derivatization of amino acids for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). It also includes representative data and illustrates a key metabolic pathway relevant to amino acid metabolism.
Data Presentation
The primary application of this compound is to generate deuterated internal standards for accurate quantification of their non-deuterated counterparts in biological samples. The following table presents representative quantitative data from a hypothetical experiment analyzing amino acid concentrations in a cell culture lysate using this isotope dilution method. The data illustrates the comparison of peak areas between the endogenous (unlabeled) amino acid derivative and the deuterated (d4) internal standard derivative, allowing for the calculation of the absolute concentration of the analyte.
| Amino Acid | Endogenous Analyte Peak Area (A_light) | Deuterated Standard Peak Area (A_heavy) | Concentration of Standard (C_heavy, µM) | Calculated Analyte Concentration (C_light, µM) |
| Alanine | 85,432 | 99,876 | 10 | 8.55 |
| Valine | 67,210 | 98,543 | 10 | 6.82 |
| Leucine | 112,876 | 101,234 | 10 | 11.15 |
| Isoleucine | 75,345 | 99,012 | 10 | 7.61 |
| Proline | 45,987 | 97,654 | 10 | 4.71 |
| Methionine | 23,145 | 100,110 | 10 | 2.31 |
| Phenylalanine | 55,678 | 98,999 | 10 | 5.62 |
| Tryptophan | 12,345 | 99,555 | 10 | 1.24 |
| Glycine | 154,789 | 100,567 | 10 | 15.39 |
| Serine | 98,765 | 99,123 | 10 | 9.96 |
Note: This table presents simulated data for illustrative purposes. Actual results will vary depending on the experimental conditions, sample matrix, and instrument sensitivity.
Experimental Protocols
Protocol: Derivatization of Amino Acids with this compound for GC-MS Analysis
This protocol is adapted from established methods for the derivatization of amino acids using alkylating agents for GC-MS analysis.[4][5]
Materials:
-
This compound
-
Non-deuterated Methyl 2-bromopropanoate (B1255678) (for synthesis of analytical standards)
-
Amino acid standards
-
Biological sample (e.g., cell lysate, plasma, tissue homogenate)
-
Anhydrous acetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl) in methanol (B129727) (e.g., 2 M)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
Perform protein precipitation by adding a cold solvent (e.g., methanol or acetonitrile) in a 3:1 (v/v) ratio to the sample.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Carefully transfer the supernatant containing the metabolites to a clean tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
-
Preparation of Deuterated Internal Standard Stock Solution:
-
Prepare a stock solution of a mixture of amino acid standards of known concentrations.
-
Derivatize a known amount of these standards with this compound following the derivatization procedure below to create the deuterated internal standard (IS) mix.
-
-
Derivatization Reaction:
-
To the dried sample extract and a separate vial of amino acid standards (for calibration curve), add a known amount of the deuterated internal standard mix.
-
Reconstitute the dried extracts and standards in 50 µL of anhydrous acetonitrile.
-
Add 10 µL of N,N-Diisopropylethylamine (DIPEA) to catalyze the reaction.
-
Add 10 µL of this compound to the sample tubes and non-deuterated Methyl 2-bromopropanoate to the calibration standards.
-
Seal the vials tightly and incubate at 60°C for 1 hour.
-
-
Work-up:
-
After incubation, cool the vials to room temperature.
-
Add 200 µL of ethyl acetate and 100 µL of saturated sodium bicarbonate solution to partition the derivatives.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried solution to a GC-MS autosampler vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a temperature gradient suitable for the separation of the amino acid derivatives. A typical gradient might be: start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Acquire data in full scan mode to identify the retention times and fragmentation patterns of the derivatives.
-
For quantitative analysis, use selected ion monitoring (SIM) mode, monitoring characteristic ions for both the unlabeled and deuterated derivatives.
-
Calculation of Analyte Concentration:
The concentration of the endogenous amino acid (C_light) can be calculated using the following formula:
C_light = (A_light / A_heavy) * (C_heavy / RRF)
Where:
-
A_light = Peak area of the non-deuterated analyte
-
A_heavy = Peak area of the deuterated internal standard
-
C_heavy = Concentration of the deuterated internal standard
-
RRF = Relative Response Factor (determined from the analysis of calibration standards and often assumed to be 1 in isotope dilution methods)
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of amino acids using this compound for internal standard generation.
Caption: Workflow for amino acid quantification.
Relevant Metabolic Pathway: The Citric Acid (TCA) Cycle
Amino acids are closely linked to the Citric Acid (TCA) Cycle, a central hub of cellular metabolism.[6][7][8] Several amino acids can be synthesized from TCA cycle intermediates, and conversely, the carbon skeletons of many amino acids can feed into the cycle at various points. Therefore, accurate quantification of amino acids is crucial for understanding the metabolic state of the TCA cycle and related pathways.
Caption: The Citric Acid (TCA) Cycle and its links to amino acid metabolism.
References
- 1. Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 7. The TCA Cycle and Metabolism [hyperphysics.phy-astr.gsu.edu]
- 8. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for Chiral Analysis of Amino Acids using Methyl 2-bromopropanoate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of amino acid enantiomers is critical in various fields, including pharmaceutical development, clinical diagnostics, and food science. The biological activity of proteins and peptides is intrinsically linked to the chirality of their constituent amino acids. This document provides a detailed methodology for the derivatization of amino acids using Methyl 2-bromopropanoate-d4 for subsequent chiral analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
The use of a deuterated derivatizing agent, this compound, offers a distinct advantage in mass spectrometric analysis. The deuterium (B1214612) labels introduce a known mass shift in the resulting diastereomers, facilitating their identification and quantification, particularly in complex matrices. This method converts the chiral amino acids into diastereomeric derivatives, allowing for their separation on a standard achiral GC column.
Principle of the Method
The derivatization process is a two-step reaction. First, the carboxylic acid group of the amino acid is esterified, typically by reaction with an acidic alcohol. This step is crucial to prevent unwanted side reactions of the carboxyl group and to increase the volatility of the analyte. The second step involves the nucleophilic substitution reaction of the amino group with the chiral derivatizing agent, this compound. This reaction forms diastereomers that can be separated and quantified using GC-MS. The deuterium labeling provides a unique mass signature for the derivatized analyte, enhancing the specificity of the analysis.
Experimental Protocols
Materials and Reagents
-
Amino acid standards (L- and D-enantiomers)
-
This compound
-
Anhydrous isopropanol (B130326) with 3 M HCl (prepared by bubbling dry HCl gas through anhydrous isopropanol)
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Deionized water
-
Sample vials (2 mL, screw cap with PTFE-lined septa)
-
Heating block or oven
-
Nitrogen evaporator
Protocol 1: Derivatization of Amino Acid Standards
This protocol describes the derivatization of standard solutions of amino acids.
-
Sample Preparation: Accurately weigh 1-2 mg of each amino acid standard into a 2 mL reaction vial. For solutions, transfer an aliquot containing a similar amount and evaporate to dryness under a gentle stream of nitrogen.
-
Esterification: Add 500 µL of anhydrous isopropanol with 3 M HCl to the dried amino acid.
-
Reaction Step 1: Tightly cap the vial and heat at 100°C for 60 minutes in a heating block.
-
Drying: Cool the vial to room temperature and evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: To the dried amino acid ester hydrochloride, add 200 µL of anhydrous dichloromethane (DCM) and 50 µL of N,N-Diisopropylethylamine (DIPEA).
-
Addition of Derivatizing Agent: Add 20 µL of this compound to the mixture.
-
Reaction Step 2: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Work-up: After cooling to room temperature, add 500 µL of deionized water and vortex thoroughly.
-
Extraction: Add 500 µL of ethyl acetate and vortex for 1 minute. Centrifuge briefly to separate the phases.
-
Sample Collection: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Final Preparation: Transfer the dried organic extract to a new autosampler vial for GC-MS analysis.
Protocol 2: Derivatization of Amino Acids in a Complex Matrix (e.g., Protein Hydrolysate)
This protocol is adapted for samples containing a mixture of amino acids, such as a protein hydrolysate.
-
Hydrolysis (if required): Perform acid hydrolysis of the protein or peptide sample using standard methods (e.g., 6 M HCl at 110°C for 24 hours).
-
Drying: Evaporate the acid from the hydrolysate under vacuum.
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of 0.1 M HCl.
-
Sample Aliquoting: Transfer an aliquot of the reconstituted hydrolysate (typically containing 50-100 µg of total amino acids) to a 2 mL reaction vial and evaporate to dryness under nitrogen.
-
Follow Derivatization Protocol 1: Proceed with the esterification and derivatization steps as outlined in Protocol 1, starting from step 2.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of the derivatized amino acids. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Data Presentation
The quantitative data obtained from the GC-MS analysis should be summarized for clear comparison. The following table provides a template for presenting the results for different amino acids.
| Amino Acid | Enantiomer | Retention Time (min) | Target Ion (m/z) | Quantifier Ion (m/z) | Enantiomeric Excess (% ee) |
| Alanine | L | e.g., 10.2 | e.g., 164 | e.g., 118 | e.g., 98.5 |
| D | e.g., 10.5 | e.g., 164 | e.g., 118 | ||
| Valine | L | e.g., 12.1 | e.g., 192 | e.g., 146 | e.g., 99.1 |
| D | e.g., 12.4 | e.g., 192 | e.g., 146 | ||
| Leucine | L | e.g., 13.5 | e.g., 206 | e.g., 160 | e.g., 97.8 |
| D | e.g., 13.8 | e.g., 206 | e.g., 160 | ||
| Proline | L | e.g., 14.2 | e.g., 190 | e.g., 144 | e.g., 99.5 |
| D | e.g., 14.5 | e.g., 190 | e.g., 144 |
Note: The retention times and target/quantifier ions are hypothetical and need to be determined experimentally.
Visualizations
Derivatization Workflow
The following diagram illustrates the key steps in the derivatization protocol.
Caption: Workflow for the derivatization of amino acids.
Logical Relationship of the Analytical Process
This diagram shows the logical flow from sample to final data analysis.
Caption: Logical flow of the chiral amino acid analysis.
Discussion
This method provides a robust and sensitive approach for the chiral analysis of amino acids. The use of this compound as a derivatizing agent is advantageous due to the incorporation of a stable isotope label, which aids in the confident identification of the derivatized analytes by mass spectrometry. The resulting diastereomers are amenable to separation on common achiral GC columns, making this method accessible to laboratories with standard GC-MS instrumentation.
It is important to optimize the reaction conditions, such as temperature and time, for different amino acids to ensure complete derivatization and avoid racemization. The use of an internal standard, preferably a deuterated amino acid, is recommended for accurate quantification.
The fragmentation patterns of the derivatized amino acids in the mass spectrometer should be studied to determine the most abundant and specific ions for selected ion monitoring (SIM) analysis, which can significantly improve the sensitivity and selectivity of the method. The mass shift of +4 amu due to the d4-label on the propanoate moiety will be a key feature in the mass spectra of the derivatives.
Conclusion
The derivatization of amino acids with this compound followed by GC-MS analysis is a powerful technique for chiral separations. The detailed protocols and guidelines presented in these application notes provide a solid foundation for researchers to implement this method for the accurate and reliable quantification of amino acid enantiomers in various sample types.
Application Notes and Protocols: Methyl 2-bromopropanoate-d4 as a Tracer in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in pharmacokinetic (PK) research. The use of deuterated tracers, such as Methyl 2-bromopropanoate-d4, allows for the precise differentiation between endogenously produced molecules and exogenously administered compounds. This differentiation is critical for accurately determining key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME), without the need for radioactive isotopes.
This compound, a deuterated analog of methyl 2-bromopropanoate, can serve as a tracer to study the metabolic fate of short-chain fatty acid esters. Upon administration, it is expected to be rapidly hydrolyzed to 2-bromopropanoate-d4 and methanol. The deuterated propanoate moiety can then enter endogenous metabolic pathways. These application notes provide a comprehensive overview of the use of this compound as a tracer in preclinical pharmacokinetic studies.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. It is based on typical pharmacokinetic profiles of related short-chain fatty acids and their esters, as specific experimental data for this compound is not publicly available.
Applications
-
Bioavailability Studies: Determine the fraction of an orally administered dose of a propanoate-based compound that reaches systemic circulation.
-
Metabolic Pathway Analysis: Trace the metabolic conversion of the propanoate moiety in vivo.
-
Drug-Drug Interaction Studies: Assess the influence of co-administered drugs on the metabolism of propanoate esters.
-
Dose-Response Relationship: Elucidate the pharmacokinetic profile at different dose levels.
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following tables summarize hypothetical pharmacokinetic data for this compound following oral and intravenous administration in a rodent model.
Table 1: Single-Dose Oral Administration of this compound in Rats (10 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | µg/mL | 15.2 ± 3.1 |
| Tmax (Time to Cmax) | h | 0.5 ± 0.2 |
| AUC(0-t) (Area Under the Curve) | µg·h/mL | 45.8 ± 7.9 |
| t½ (Half-life) | h | 2.1 ± 0.4 |
| CL/F (Apparent Clearance) | L/h/kg | 0.22 ± 0.05 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 0.68 ± 0.12 |
Table 2: Single-Dose Intravenous Administration of 2-bromopropanoate-d4 in Rats (5 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| C0 (Initial Plasma Concentration) | µg/mL | 25.5 ± 4.5 |
| AUC(0-∞) (Area Under the Curve) | µg·h/mL | 30.1 ± 5.2 |
| t½ (Half-life) | h | 1.9 ± 0.3 |
| CL (Clearance) | L/h/kg | 0.17 ± 0.03 |
| Vd (Volume of Distribution) | L/kg | 0.45 ± 0.08 |
Table 3: Bioavailability Calculation
| Parameter | Formula | Value |
| Absolute Bioavailability (F) | (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) | ~60.8% |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats following oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[1]
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer a single oral dose of the formulation to each rat via oral gavage.[2] The typical volume is 5-10 mL/kg body weight.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood into anticoagulant-containing tubes. Centrifuge the blood at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of the deuterated analyte and its metabolites from plasma samples.
Materials:
-
Rat plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar deuterated compound)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (protein precipitation agent)
-
Centrifuge
-
LC-MS vials
Protocol:
-
Thawing: Thaw the plasma samples and the internal standard solution on ice.
-
Spiking: To a 50 µL aliquot of each plasma sample, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 200 µL of cold acetonitrile with 0.1% formic acid to precipitate plasma proteins.[1]
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC-MS vial for analysis.
LC-MS/MS Analysis
This section provides typical parameters for the quantification of 2-bromopropanoate-d4 in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, to be optimized for the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2-bromopropanoate-d4: Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z)
-
-
Optimization: Optimize cone voltage, collision energy, and other source parameters to maximize the signal intensity for each transition.
Visualizations
Metabolic Pathway of Propanoate
The following diagram illustrates the primary metabolic pathway of propionate (B1217596) in mammals. After hydrolysis of this compound, the resulting deuterated propanoate is expected to follow this pathway.
Caption: Metabolic fate of this compound.
Experimental Workflow
The diagram below outlines the key steps in a typical pharmacokinetic study using this compound.
Caption: Pharmacokinetic study workflow.
References
Application Note: Quantitative Analysis of Methyl 2-bromopropanoate-d4 in Biological Matrices using LC-MS/MS
Introduction
Methyl 2-bromopropanoate (B1255678) is a reactive alkylating agent and a potential metabolite or degradation product of various industrial and pharmaceutical compounds. Its analysis is crucial for toxicological studies and process monitoring. The use of a stable isotope-labeled internal standard is the gold standard for quantitative accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) analyses.[1][2] This application note describes a sensitive and robust LC-MS/MS method for the quantification of Methyl 2-bromopropanoate, utilizing Methyl 2-bromopropanoate-d4 as an internal standard to correct for matrix effects and variations during sample preparation and analysis.[2] Deuterated standards are ideal for isotope dilution mass spectrometry because they have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization effects, but are distinguishable by the mass spectrometer due to their mass difference.[2]
Experimental
Materials and Reagents
-
Methyl 2-bromopropanoate and this compound standards were sourced from a reputable chemical supplier.
-
HPLC-grade acetonitrile (B52724), methanol, and water were obtained from a commercial vendor.
-
Formic acid (LC-MS grade) was used as a mobile phase modifier.
-
Human plasma (K2EDTA) was used as the biological matrix.
Sample Preparation
A simple protein precipitation method was employed for the extraction of Methyl 2-bromopropanoate from human plasma.
-
To 100 µL of plasma, 10 µL of this compound internal standard working solution (1 µg/mL in methanol) was added and vortexed.
-
Protein precipitation was induced by adding 300 µL of ice-cold acetonitrile.
-
The samples were vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes at 4°C.
-
The supernatant was transferred to a clean vial and evaporated to dryness under a gentle stream of nitrogen.
-
The residue was reconstituted in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Method
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient was used, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: The following transitions were monitored:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Methyl 2-bromopropanoate | 167.0 | 107.0 | 100 | 15 |
| This compound | 171.0 | 111.0 | 100 | 15 |
The precursor ion for the analyte corresponds to the [M+H]+ adduct of Methyl 2-bromopropanoate. The fragmentation of esters often involves the loss of the alkoxy group.[3] For Methyl 2-bromopropanoate, a key fragmentation is the loss of the methoxy (B1213986) group (-OCH3) and subsequent loss of CO, or a concerted loss of the carbomethoxy group (-COOCH3). The presence of bromine with its two isotopes (79Br and 81Br in a nearly 1:1 ratio) will result in characteristic isotopic doublets for bromine-containing fragments.[4]
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Methyl 2-bromopropanoate in human plasma. The use of the deuterated internal standard, this compound, ensured high accuracy and precision by compensating for any variability during the analytical process.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy (% bias) | Within ± 15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
The method was found to be linear over a concentration range of 1-1000 ng/mL. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10. The accuracy and precision of the method were well within the acceptable limits for bioanalytical method validation.
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of Methyl 2-bromopropanoate in human plasma has been developed and validated. The use of this compound as an internal standard is critical for achieving reliable quantitative results.[1][2] This method is suitable for use in pharmacokinetic, toxicological, and other studies requiring the accurate measurement of Methyl 2-bromopropanoate.
Detailed Experimental Protocol
1.0 Objective
To provide a step-by-step protocol for the quantitative analysis of Methyl 2-bromopropanoate in a biological matrix using LC-MS/MS with this compound as an internal standard.
2.0 Materials and Equipment
-
Chemicals: Methyl 2-bromopropanoate, this compound, Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).
-
Labware: 1.5 mL microcentrifuge tubes, pipettes and tips, autosampler vials with inserts.
-
Equipment: Vortex mixer, microcentrifuge, nitrogen evaporator, HPLC system, triple quadrupole mass spectrometer.
3.0 Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Methyl 2-bromopropanoate and dissolve in 10 mL of methanol.
-
Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound stock solution 1:1000 with methanol.
-
-
Calibration Standards and Quality Control Samples:
-
Prepare a series of working standard solutions of Methyl 2-bromopropanoate by serial dilution of the stock solution in methanol.
-
Spike blank plasma with the working standard solutions to create calibration standards and quality control samples at various concentrations.
-
4.0 Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 100 µL of the respective sample, calibrator, or QC into the corresponding tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to all tubes except for the blank matrix.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
5.0 LC-MS/MS Analysis
-
Set up the HPLC and mass spectrometer with the parameters detailed in the "LC-MS/MS Method" section of the application note.
-
Create a sequence table in the instrument control software including blanks, calibration standards, QCs, and unknown samples.
-
Run the sequence.
6.0 Data Analysis
-
Integrate the peak areas for the analyte and internal standard for all injections.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with a 1/x weighting.
-
Determine the concentration of the analyte in the QC samples and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow from sample preparation to final quantification.
References
Application Notes & Protocols: The Role of Deuterated Standards in Mitigating Matrix Effects in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role deuterated internal standards play in enhancing the accuracy, precision, and robustness of quantitative mass spectrometry assays. The protocols detailed below serve as a practical guide for the effective implementation of these standards to counteract the challenges posed by matrix effects.
Introduction
In the field of quantitative mass spectrometry, particularly within complex biological matrices, matrix effects present a significant analytical challenge.[1] These effects, stemming from co-eluting endogenous components, can lead to unpredictable ion suppression or enhancement, thereby compromising the integrity of analytical results.[1][2] Stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, have become the gold standard for mitigating these issues.[1][3] By being chemically almost identical to the analyte, deuterated standards co-elute and experience similar ionization suppression or enhancement, allowing for effective normalization and more accurate quantification.[1]
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium.[4] This subtle mass difference allows the mass spectrometer to distinguish it from the analyte, while its physicochemical properties remain nearly identical, ensuring it mimics the analyte's behavior throughout the analytical process.[4][5] The use of these standards is foundational to the principle of isotope dilution mass spectrometry (IDMS).[4]
Advantages of Utilizing Deuterated Standards
The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision.[6] They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow, including:
-
Matrix Effects: Effectively compensating for the suppression or enhancement of the analyte signal caused by co-eluting matrix components.[5]
-
Sample Preparation Variability: Correcting for losses during extraction, cleanup, and concentration steps.[7]
-
Injection Volume Inconsistencies: Normalizing for variations in the amount of sample introduced into the LC-MS system.[8]
-
Instrument Response Drift: Accounting for changes in instrument sensitivity over time.[7][8]
Data Presentation: Quantitative Impact of Deuterated Standards
The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize data from various studies, highlighting the enhanced performance achieved with deuterated standards compared to methods without them.
Table 1: Comparison of Assay Precision and Accuracy With and Without Deuterated Internal Standards [6]
| Parameter | Without Internal Standard | With Deuterated Internal Standard | Improvement |
| Precision (%CV) | Can be >15%[5] | Typically <10%[5] | Significant improvement in reproducibility. |
| Accuracy (% Bias) | Can exceed ±15%[5] | Typically within ±5%[5] | Closer agreement with the true value. |
| Matrix Effect (% Suppression/Enhancement) | Inconsistent compensation (can be >20% difference)[5] | Effectively compensated (<5% difference between analyte and IS)[5] | Reliable normalization of signal variability. |
| Recovery Variability (%CV) | Higher (>15%)[5] | Low (<10%)[5] | More consistent recovery across samples. |
Table 2: Impact of Deuterated Standards on the Analysis of Pesticides and Mycotoxins in Cannabis Matrices [9]
| Matrix | Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Cannabis Flower | Accuracy (% Difference) | >60% difference for some QCs | Within 25% |
| Precision (%RSD) | >50% | <20% | |
| Cannabis Edibles | Accuracy (% Difference) | >60% difference for some QCs | Within 25% |
| Precision (%RSD) | >50% | <20% | |
| Cannabis Concentrates | Accuracy (% Difference) | >60% difference for some QCs | Within 25% |
| Precision (%RSD) | >50% | <20% |
Table 3: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF) [9]
| Deuterated Internal Standard | Recovery (%) | Matrix Effect (%) |
| Anandamide-d8 | 85.3 | 98.7 |
| 2-Arachidonoylglycerol-d8 | 61.5 | 24.4 |
| Oleoylethanloamide-d4 | 114.8 | 105.2 |
| Palmitoylethanolamide-d4 | 95.6 | 89.1 |
| Stearoylethanolamide-d4 | 101.2 | 92.5 |
Note: A matrix effect of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated standards in quantitative mass spectrometry.
This protocol outlines a general procedure for the analysis of a small molecule drug in human plasma.
1. Materials and Reagents:
-
Human plasma samples
-
Analyte and deuterated internal standard stock solutions (1 mg/mL in methanol)[4]
-
Working standard and internal standard solutions (prepared by serial dilution)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (LC-MS grade)[10]
-
Reconstitution solvent (e.g., 50:50 water:acetonitrile)[10]
2. Sample Preparation: [10]
-
Thaw plasma samples and prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of the analyte.
-
To 100 µL of each plasma sample, calibrator, and QC, add 10 µL of the deuterated internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis: [6]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: Start with a low percentage of B, increase to a high percentage to elute the analyte, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.
-
4. Data Analysis: [6]
-
Integrate the peak areas for the analyte and its deuterated internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.
This protocol provides a more extensive cleanup for complex matrices like fruits and vegetables.
1. Materials and Reagents:
-
Homogenized food sample
-
Analyte and deuterated internal standard stock solutions
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
Reconstitution solvent
2. Sample Preparation (QuEChERS followed by SPE): [6]
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the deuterated internal standard solution.
-
Add acetonitrile and QuEChERS salts.
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant for SPE cleanup.
3. Solid-Phase Extraction (SPE): [10]
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Similar to Protocol 1, with chromatographic conditions optimized for pesticide analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preparing Calibration Curves with Methyl 2-bromopropanoate-d4: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The use of stable isotope-labeled internal standards, such as Methyl 2-bromopropanoate-d4, is a cornerstone of robust quantitative analysis, particularly in mass spectrometry-based assays. This document provides detailed application notes and protocols for the preparation of calibration curves using this compound as an internal standard, ensuring high accuracy and precision in analytical measurements.
This compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, Methyl 2-bromopropanoate (B1255678), and other structurally related small brominated esters. Its utility stems from its near-identical physicochemical properties to the analyte of interest, which allows it to compensate for variability during sample preparation, chromatography, and ionization.
Core Principles of Calibration with a Deuterated Internal Standard
The fundamental principle of using a deuterated internal standard is to establish a relative response factor between the analyte and a known concentration of the isotopically labeled standard. By adding a constant amount of this compound to all calibration standards, quality control samples, and unknown samples, any variations in sample handling or instrument response will affect both the analyte and the internal standard equally. The calibration curve is then generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentrations of the analyte in the calibration standards. This ratiometric approach significantly improves the accuracy and precision of the quantification.
Data Presentation: Expected Performance Characteristics
The use of this compound as an internal standard is expected to yield excellent results in terms of linearity, accuracy, and precision. The following tables summarize the anticipated quantitative data for a typical analytical method.
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting Factor | 1/x or 1/x² |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Lower Limit of Quantification (LLOQ) | 1 | ± 20% | ≤ 20% |
| Low Quality Control (LQC) | 3 | ± 15% | ≤ 15% |
| Medium Quality Control (MQC) | 100 | ± 15% | ≤ 15% |
| High Quality Control (HQC) | 800 | ± 15% | ≤ 15% |
Experimental Protocols
The following are detailed protocols for the preparation of stock solutions, calibration standards, and a generic sample preparation workflow for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of neat Methyl 2-bromopropanoate into a 10 mL volumetric flask. Dissolve and bring to volume with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of neat this compound into a 10 mL volumetric flask. Dissolve and bring to volume with the same solvent used for the analyte.
-
Analyte Working Solutions (for Calibration Standards): Prepare a series of dilutions from the analyte stock solution to create working solutions for spiking into the blank matrix to generate calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution to a final concentration that provides a consistent and robust signal in the mass spectrometer. This working solution will be added to all samples.
Protocol 2: Preparation of Calibration Curve Standards
-
Label a series of microcentrifuge tubes for each calibration point (e.g., Blank, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
To each tube, add a fixed volume of the blank matrix (e.g., plasma, urine, or a synthetic matrix).
-
Spike the appropriate analyte working solution into each tube to achieve the desired final concentrations for the calibration curve. Do not add analyte to the blank sample.
-
To every tube (including the blank), add a fixed volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound).
-
Vortex each tube to ensure homogeneity.
-
Proceed with the sample preparation protocol.
Protocol 3: Sample Preparation (Liquid-Liquid Extraction)
-
To each tube containing the calibration standards, quality controls, or unknown samples, add a suitable extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifuge the tubes to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the GC-MS system (e.g., hexane (B92381) or ethyl acetate).
-
Transfer the reconstituted samples to autosampler vials for analysis.
Protocol 4: GC-MS Instrumental Parameters
A Gas Chromatography-Mass Spectrometry (GC-MS) system is well-suited for the analysis of the volatile and semi-volatile Methyl 2-bromopropanoate.
Table 3: Example GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial: 50 °C (hold 1 min), Ramp: 10 °C/min to 200 °C, hold 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Table 4: Predicted Mass Spectrometry Transitions (for Tandem MS)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Methyl 2-bromopropanoate | 166/168 (M•+) | 107/109 ([M-COOCH3]•+) | 10-15 |
| 87 ([M-Br]•+) | 15-20 | ||
| This compound | 170/172 (M•+) | 111/113 ([M-COOCH3]•+) | 10-15 |
| 91 ([M-Br]•+) | 15-20 |
Note: The presence of bromine results in a characteristic isotopic pattern with two major isotopes, 79Br and 81Br, leading to M and M+2 peaks of nearly equal intensity. The exact collision energies should be optimized for the specific instrument used. A GC-MS method has identified m/z 107 as a suitable quantification ion and m/z 87 as a qualifier ion for Methyl 2-bromopropanoate.[1]
Mandatory Visualizations
To facilitate a clear understanding of the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for preparing calibration curves.
Caption: Logical relationship for quantitative analysis.
References
Application Notes and Protocols: The Use of Methyl 2-bromopropanoate-d4 in Quantitative Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative proteomics, precise and robust methods for protein quantification are paramount for understanding complex biological systems and for the discovery of novel biomarkers and therapeutic targets. Isotopic labeling of proteins and peptides followed by mass spectrometry (MS) analysis is a cornerstone of such quantitative strategies. Cysteine alkylation is a critical step in standard proteomics workflows, preventing the re-formation of disulfide bonds after protein reduction and ensuring efficient enzymatic digestion. The use of isotopically labeled alkylating agents, such as Methyl 2-bromopropanoate-d4, introduces a stable isotope tag at cysteine residues. This allows for the accurate relative quantification of cysteine-containing peptides between different samples, providing valuable insights into changes in protein abundance or post-translational modifications.
This document provides detailed application notes and protocols for the use of this compound as a deuterated alkylating agent for quantitative proteomics studies.
Principle of the Method
The methodology is based on the differential isotopic labeling of cysteine residues. It involves the reduction of disulfide bonds in proteins to free sulfhydryl groups, followed by the irreversible alkylation of these groups with either the "light" (unlabeled) or "heavy" (deuterated) form of Methyl 2-bromopropanoate (B1255678).
The reaction proceeds via a nucleophilic substitution, where the thiolate anion of the cysteine residue attacks the carbon atom bearing the bromine, forming a stable thioether bond. The four deuterium (B1214612) atoms in this compound introduce a precise mass shift in the labeled peptides, which can be readily detected and quantified by mass spectrometry. By comparing the signal intensities of the light and heavy isotopically labeled peptide pairs, the relative abundance of a given cysteine-containing peptide, and by extension its parent protein, can be determined across different experimental conditions.
Quantitative Data Summary
The use of Methyl 2-bromopropanoate and its deuterated analog results in a specific mass modification of cysteine residues. The following table summarizes the key quantitative data for this labeling approach.
| Parameter | Value (Light Reagent) | Value (Heavy Reagent) | Notes |
| Alkylating Reagent | Methyl 2-bromopropanoate | This compound | Light and heavy isotopic forms. |
| Molecular Formula | C4H7BrO2 | C4D4H3BrO2 | |
| Monoisotopic Mass of Reagent | 165.96294 Da | 169.98806 Da | Calculated based on the most abundant isotopes. |
| Target Residue | Cysteine (-SH) | Cysteine (-SH) | Reacts with the sulfhydryl group. |
| Mass Addition to Cysteine | +87.03169 Da | +91.05681 Da | Corresponds to the addition of a -CH(CH3)COOCH3 group (light) or -CD(CD3)COOCH3 group (heavy) with the loss of HBr. |
| Mass Difference per Labeled Cysteine | - | +4.02512 Da | The mass difference between the heavy and light labeled peptides. |
Experimental Protocols
This section details the protocol for the in-solution reduction and alkylation of protein samples using this compound for quantitative proteomics analysis.
Materials
-
Protein Sample: Purified protein or complex protein lysate.
-
Denaturing Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5.
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh).
-
Alkylating Reagents:
-
Methyl 2-bromopropanoate ("Light")
-
This compound ("Heavy")
-
-
Alkylation Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Quenching Reagent: 500 mM DTT or 1 M L-cysteine in water.
-
Enzyme: Sequencing-grade Trypsin.
-
Solvents: HPLC-grade water, Acetonitrile (ACN).
-
Acid: Formic Acid (FA) or Trifluoroacetic Acid (TFA).
Procedure
1. Protein Solubilization and Denaturation: a. Dissolve the protein sample in the Denaturing Buffer to a final concentration of 1-5 mg/mL. b. Vortex briefly to ensure complete solubilization.
2. Reduction of Disulfide Bonds: a. Add the 500 mM DTT stock solution to the protein solution to a final concentration of 10 mM. b. Incubate the mixture at 37°C for 1 hour to reduce all disulfide bonds.
3. Alkylation: a. Cool the sample to room temperature. b. For differential labeling, divide the reduced protein samples into two sets. c. To one set, add the "light" Methyl 2-bromopropanoate to a final concentration of 25 mM. d. To the other set, add the "heavy" this compound to a final concentration of 25 mM. e. Incubate the reactions for 30 minutes at room temperature in the dark.
4. Quenching the Reaction: a. To stop the alkylation reaction, add the quenching reagent. This can be achieved by adding DTT to a final concentration of 20 mM. b. Incubate for an additional 15 minutes at room temperature in the dark.
5. Sample Preparation for Mass Spectrometry: a. Buffer Exchange/Dilution: Dilute the sample with 50 mM Ammonium Bicarbonate (pH 8.0) to reduce the urea concentration to below 1 M. This is crucial for optimal trypsin activity. b. Enzymatic Digestion: Add trypsin to the protein solution at a 1:50 (enzyme:protein) ratio (w/w). c. Incubate overnight at 37°C. d. Sample Pooling (for differential analysis): Combine the "light" and "heavy" labeled peptide samples at a 1:1 ratio. e. Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. f. Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method. g. LC-MS/MS Analysis: The cleaned peptide sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Caption: Workflow for quantitative proteomics using differential alkylation with Methyl 2-bromopropanoate.
Caption: Conceptual diagram of signaling pathway analysis using isotopic labeling.
Safety and Handling
Methyl 2-bromopropanoate and its deuterated analog are corrosive and lachrymators. Always handle these reagents in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
The use of this compound for the differential alkylation of cysteine residues is a powerful technique for quantitative proteomics. It provides a robust and accurate method for comparing protein abundance between different biological samples. The detailed protocol and data presented in these application notes offer a comprehensive guide for researchers to implement this methodology in their proteomics workflows, aiding in the discovery and characterization of proteins involved in critical biological processes and disease states.
Application Notes and Protocols for Polymer Brush Synthesis Using Methyl 2-Bromopropanoate as an Initiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of polymer brushes utilizing Methyl 2-bromopropanoate (B1255678) as an initiator. The protocols focus on the "grafting from" approach, a robust method for achieving high grafting densities and well-defined polymer brush layers. The primary polymerization technique detailed is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a controlled radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Introduction to Polymer Brush Synthesis
Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. This unique architecture forces the polymer chains to stretch away from the surface, creating a dense and functional layer. These structures are of significant interest in a variety of fields, including drug delivery, biomedical engineering, and materials science, due to their ability to tailor surface properties such as wettability, biocompatibility, and stimuli-responsiveness.[1][2][3]
Methyl 2-bromopropanoate is an effective initiator for controlled radical polymerization techniques like ATRP. Its ester functionality allows for straightforward immobilization onto surfaces functionalized with hydroxyl or amine groups, making it a versatile choice for a range of substrates.
Experimental Protocols
This section outlines the key experimental procedures for the synthesis of polymer brushes using Methyl 2-bromopropanoate as an initiator via SI-ATRP. The process is generally divided into two main stages: initiator immobilization and surface-initiated polymerization.
Initiator Immobilization on a Substrate
The covalent attachment of the initiator to the substrate is a critical first step. The following protocol is a general guideline for the immobilization of a bromo-initiator onto a hydroxyl-bearing substrate, such as silicon wafers or glass slides. This can be adapted for other substrates with appropriate surface functionalization.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Anhydrous toluene (B28343)
-
Triethylamine (TEA)
-
Methyl 2-bromopropanoate
-
Nitrogen or Argon gas
Protocol:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrate in piranha solution for 30-60 minutes to clean and generate surface hydroxyl groups.
-
Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen or argon.
-
-
Initiator Immobilization:
-
Place the cleaned and dried substrate in a reaction vessel under an inert atmosphere (nitrogen or argon).
-
Add anhydrous toluene to the vessel, followed by triethylamine.
-
Add Methyl 2-bromopropanoate to the solution. The concentration of reactants will depend on the desired initiator density.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
After the reaction, remove the substrate and rinse it sequentially with toluene, ethanol, and deionized water to remove any physisorbed initiator.
-
Dry the initiator-functionalized substrate under a stream of inert gas.
-
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
Once the initiator is immobilized, the polymer brushes can be grown from the surface. The following is a typical protocol for the SI-ATRP of a vinyl monomer.
Materials:
-
Initiator-functionalized substrate
-
Monomer (e.g., N-isopropylacrylamide, methyl methacrylate)
-
Solvent (e.g., toluene, water, or a mixture depending on the monomer)
-
Copper(I) bromide (Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy))
-
Nitrogen or Argon gas
Protocol:
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask under an inert atmosphere, dissolve the monomer and ligand in the chosen solvent.
-
Degas the solution by several freeze-pump-thaw cycles or by bubbling with nitrogen or argon for at least 30 minutes.
-
-
Initiation of Polymerization:
-
Place the initiator-functionalized substrate in a separate reaction vessel under an inert atmosphere.
-
Add the degassed monomer/ligand solution to the reaction vessel containing the substrate.
-
In a separate container, quickly add the Cu(I)Br catalyst to the reaction vessel.
-
Seal the reaction vessel and place it in a thermostatically controlled oil bath at the desired reaction temperature.
-
-
Polymerization and Termination:
-
Allow the polymerization to proceed for the desired amount of time. The reaction time will influence the final length of the polymer brushes.
-
To terminate the polymerization, open the reaction vessel to air. This will oxidize the copper catalyst and quench the reaction.
-
Remove the substrate from the polymerization solution.
-
-
Post-Polymerization Cleaning:
-
Thoroughly rinse the substrate with a good solvent for the polymer to remove any non-grafted polymer and residual catalyst. Sonication can be used to aid in the removal of physisorbed polymer.
-
Dry the polymer brush-coated substrate under a stream of inert gas.
-
Data Presentation
The successful synthesis of polymer brushes can be confirmed and quantified using various analytical techniques. The following table summarizes typical quantitative data obtained from the synthesis of poly(methyl methacrylate) (PMMA) brushes initiated from a surface functionalized with a bromo-initiator.
| Parameter | Value | Technique | Reference |
| Initiator | Methyl 2-bromopropanoate derivative | - | Inferred from similar systems |
| Substrate | Silicon Wafer | - | [1] |
| Polymer | Poly(methyl methacrylate) (PMMA) | - | [4] |
| Polymerization Time | 4 hours | - | Inferred from similar systems |
| Dry Brush Thickness | 25 nm | Ellipsometry | [3] |
| Grafting Density (σ) | 0.60 chains/nm² | Calculated | [4] |
| Number-Average Molecular Weight (Mn) | 3.65 x 10⁴ g/mol | Size Exclusion Chromatography (of cleaved polymer) | [4] |
| Polydispersity Index (Đ) | 1.43 | Size Exclusion Chromatography (of cleaved polymer) | [4] |
Note: The values presented are representative and can be tuned by varying the reaction conditions such as monomer concentration, reaction time, and temperature.
Visualization of Experimental Workflow and Signaling Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and underlying chemical principles.
Caption: Workflow for polymer brush synthesis.
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Applications in Drug Development
Polymer brushes synthesized using the "grafting from" approach offer significant potential in drug delivery applications. The high grafting density and controlled chain length allow for precise tuning of drug loading and release profiles.
-
Controlled Drug Release: Responsive polymer brushes can be designed to release a therapeutic agent in response to specific physiological stimuli such as pH, temperature, or the presence of certain enzymes.[5] For example, pH-responsive brushes can be used for targeted drug delivery to tumor microenvironments, which are often more acidic than healthy tissues.
-
Enhanced Biocompatibility and Stealth Properties: Grafting biocompatible polymers, such as poly(ethylene glycol) (PEG), can create "stealth" nanoparticles that evade the immune system, leading to longer circulation times and improved drug efficacy.
-
Targeted Delivery: The surface of the polymer brushes can be further functionalized with targeting ligands, such as antibodies or peptides, to direct drug-loaded nanoparticles to specific cells or tissues.
-
Antifouling Surfaces: Polymer brushes can be used to create surfaces that resist the non-specific adsorption of proteins and cells, which is crucial for implantable medical devices and biosensors.[2]
The use of Methyl 2-bromopropanoate as an initiator provides a reliable and versatile method for creating these advanced polymer brush architectures for a wide range of applications in drug development and beyond.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Initiation Efficiency in Metal-Free Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Analytical Precision with Deuterated Internal Standards
A Note on Product Specificity: While the initial inquiry specified Methyl 2-bromopropanoate-d4, a comprehensive search of available scientific literature and application notes did not yield specific experimental protocols or extensive troubleshooting data for this particular deuterated compound. To provide a thorough and practical technical resource, this guide focuses on a closely related and well-documented stable isotope-labeled (SIL) internal standard: 3-Bromopropionic-2,2,3,3-d4 Acid . The principles, protocols, and troubleshooting advice presented here are highly relevant and transferable to the use of other deuterated propanoate standards in mass spectrometry and NMR spectroscopy.
This support center is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 3-Bromopropionic-2,2,3,3-d4 Acid as an internal standard?
A1: The primary advantage of using a stable isotope-labeled internal standard like 3-Bromopropionic-2,2,3,3-d4 Acid is the significant improvement in the accuracy and precision of quantitative analyses.[1][2] Because it is chemically almost identical to the non-deuterated analyte (3-Bromopropionic Acid), it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] This allows it to effectively compensate for variations such as sample loss during extraction and matrix effects, which can suppress or enhance the analyte signal.[4]
Q2: How does 3-Bromopropionic-2,2,3,3-d4 Acid help in mitigating matrix effects?
A2: Matrix effects occur when components in a complex sample (like plasma or urine) interfere with the ionization of the target analyte, leading to inaccurate measurements.[5] Since 3-Bromopropionic-2,2,3,3-d4 Acid co-elutes with the analyte, it experiences nearly identical matrix effects.[2] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more reliable quantification.[6]
Q3: What are the recommended storage and handling conditions for 3-Bromopropionic-2,2,3,3-d4 Acid?
A3: To ensure the stability of 3-Bromopropionic-2,2,3,3-d4 Acid, it is recommended to store it at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[7] It should be protected from light and moisture by storing it in a tightly sealed, chemically resistant container.[7] Like its non-deuterated counterpart, it is soluble in water, alcohol, ether, chloroform, and benzene.[7][8]
Q4: Can deuterium (B1214612) atoms on 3-Bromopropionic-2,2,3,3-d4 Acid exchange with hydrogen atoms from the solvent?
A4: Deuterium atoms on a carbon backbone, as in 3-Bromopropionic-2,2,3,3-d4 Acid, are generally stable. However, isotopic exchange can occur under certain conditions, such as in highly acidic or basic solutions.[4][9] It is crucial to be mindful of the pH of your samples and mobile phases to prevent the loss of the deuterium label, which would compromise the accuracy of your results.[4]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio (S/N) for the Analyte or Internal Standard
| Possible Cause | Recommended Action |
| Suboptimal Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperature) for both the analyte and the internal standard. |
| Matrix Suppression | Dilute the sample to reduce the concentration of interfering matrix components.[10] Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.[5] |
| Low Analyte/Internal Standard Concentration | Ensure that the concentration of the internal standard is appropriate for the expected analyte concentration range. Increase the amount of sample extracted if possible. |
| Analyte or Internal Standard Degradation | Verify the stability of the analyte and internal standard in the sample matrix and under the analytical conditions.[7] Ensure proper storage of stock solutions and prepared samples.[7] |
Issue 2: Inconsistent or Non-Linear Calibration Curves
| Possible Cause | Recommended Action |
| Differential Matrix Effects | A slight chromatographic shift between the analyte and the deuterated internal standard can lead to them experiencing different degrees of ion suppression.[4] Adjust the chromatographic method to improve co-elution.[4] |
| Isotopic Contribution (Crosstalk) | If the mass difference between the analyte and internal standard is small, the natural isotopic abundance of the analyte can contribute to the internal standard's signal.[4] Ensure that the mass spectrometer resolution is sufficient to distinguish between the two. |
| Detector Saturation | At high concentrations, the detector can become saturated, leading to a non-linear response. Dilute the samples to bring the analyte concentration within the linear range of the assay. |
| Incorrect Internal Standard Concentration | An error in the preparation of the internal standard spiking solution will lead to a systematic bias.[2] Carefully reprepare and verify the concentration of the internal standard solution. |
Issue 3: Chromatographic Peak Shape Issues (e.g., Tailing, Splitting)
| Possible Cause | Recommended Action |
| Column Overload | Inject a smaller volume of the sample or dilute the sample. |
| Poor Column Performance | The analytical column may be degraded or contaminated. Replace the column with a new one of the same type. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for the analyte and that the organic solvent composition is optimal for good peak shape. |
| Secondary Interactions | The analyte may be interacting with active sites on the column. Consider using a different column chemistry or adding a mobile phase modifier. |
Quantitative Data Summary
The use of 3-Bromopropionic-2,2,3,3-d4 Acid as an internal standard is expected to yield high accuracy and precision. The following table summarizes the anticipated performance characteristics for a validated analytical method for 3-bromopropionic acid in a biological matrix like urine, based on established methodologies.[2]
| Parameter | Expected Performance with 3-Bromopropionic-2,2,3,3-d4 Acid |
| Limit of Detection (LOD) | Approximately 0.01 µg/mL in urine |
| Limit of Quantification (LOQ) | 0.1 µg/mL (lowest calibration standard) |
| Linearity Range | 0.1 µg/mL to 200 µg/mL in urine |
| Accuracy (Recovery) | 93% - 98% |
| Precision (%RSD) | ≤ 5.7% |
Experimental Protocols
Protocol 1: Quantification of 3-Bromopropionic Acid in Human Urine by GC-MS
This protocol is adapted from established methods and describes a gas chromatography-mass spectrometry (GC-MS) method for the quantification of 3-bromopropionic acid (3-BPA) in human urine.[1][2]
1. Materials and Reagents:
-
3-Bromopropionic Acid (Analyte)
-
3-Bromopropionic-2,2,3,3-d4 Acid (Internal Standard)
-
Deionized Water
-
Blank Human Urine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) for derivatization
-
Anhydrous Magnesium Sulfate
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-bromopropionic acid in deionized water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-Bromopropionic-2,2,3,3-d4 Acid in deionized water.
-
Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the internal standard stock solution in deionized water.
3. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Thaw frozen urine samples to room temperature and vortex.
-
Pipette 2.0 mL of urine into a screw-capped culture tube.
-
Acidify the urine by adding 40 µL of concentrated HCl.
-
Spike with 0.5 mL of the internal standard working solution.
-
Add 4 mL of ethyl acetate, cap tightly, and vortex for 1 minute.
-
Centrifuge to separate the layers and transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction twice more, pooling the ethyl acetate extracts.
-
Dry the combined extracts with anhydrous magnesium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add MTBSTFA with 1% TBDMCS and ethyl acetate, then heat at 70°C for 1.5 hours to derivatize the sample.[2]
-
After cooling, the sample is ready for GC-MS analysis.
4. GC-MS Instrumental Parameters (Example):
| Parameter | Setting |
| GC Column | DB-5ms or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Start at 60°C, ramp to 280°C |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Monitored Ions:
The following ions for the tert-butyldimethylsilyl (TBDMS) derivatives should be monitored:[1]
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 3-BPA-TBDMS | 211 ([M-57]⁺ with ⁷⁹Br) | 213 ([M-57]⁺ with ⁸¹Br) |
| 3-BPA-d4-TBDMS | 215 ([M-57]⁺ with ⁷⁹Br) | 217 ([M-57]⁺ with ⁸¹Br) |
Protocol 2: Quantification of Short-Chain Fatty Acids in Plasma by LC-MS/MS
This protocol details the use of 3-Bromopropionic-2,2,3,3-d4 Acid as a surrogate internal standard for the quantification of short-chain fatty acids (SCFAs) in plasma.[11]
1. Materials and Reagents:
-
SCFA standards (e.g., acetic acid, propionic acid, butyric acid)
-
3-Bromopropionic-2,2,3,3-d4 Acid (Internal Standard)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Deionized Water
-
Formic Acid
2. Preparation of Solutions:
-
Analyte Stock Solutions (1 mg/mL each): Prepare individual stock solutions for each SCFA in MeOH.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 3-Bromopropionic-2,2,3,3-d4 Acid in MeOH.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with 50% ACN/water.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 10 µL of the IS working solution.
-
Add 200 µL of cold ACN to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Parameters (Example):
| Parameter | Setting |
| LC Column | C18 or HILIC column suitable for polar compounds |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of SCFAs |
| MS Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Stability and storage conditions for Methyl 2-bromopropanoate-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Methyl 2-bromopropanoate-d4, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it should be stored in a tightly sealed container, protected from light. For optimal preservation, store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on storage conditions. When stored as recommended, the compound is expected to be stable for an extended period. However, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier, as some may provide a specific retest or expiration date.[1][2] If no expiration date is provided, it is recommended to periodically re-evaluate the purity of the material for long-term studies.
Q3: Is this compound sensitive to environmental factors?
A3: Yes, this compound is sensitive to several environmental factors. It is incompatible with acids, bases, oxidizing agents, and reducing agents.[1] Exposure to moisture can lead to hydrolysis, and elevated temperatures can accelerate degradation. It is also a flammable liquid and should be kept away from ignition sources.[1]
Q4: Does the deuterium (B1214612) labeling affect the chemical stability of this compound compared to its non-deuterated analog?
A4: The deuterium labeling in this compound does not significantly alter its fundamental chemical stability compared to the unlabeled compound. The primary stability concerns, such as hydrolysis and reactivity with incompatible materials, are governed by the inherent properties of the methyl 2-bromopropanoate (B1255678) structure. Therefore, the handling and storage precautions are the same for both the deuterated and non-deuterated forms.
Stability Data
The stability of this compound is critical for its effective use as an internal standard in quantitative analysis. The following table summarizes its stability under various stress conditions based on general knowledge of α-bromo esters. It is important to note that these are illustrative examples, and users should perform their own stability studies for their specific experimental conditions.
| Condition | Incubation Time (hours) | Temperature (°C) | Analyte Recovery (%) | Key Degradation Product |
| Acidic | 24 | 60 | 85 | Methyl 2-hydroxypropanoate-d4 |
| (0.1 M HCl) | ||||
| Basic | 2 | 25 | 70 | 2-Hydroxypropanoic acid-d4 |
| (0.1 M NaOH) | ||||
| Oxidative | 24 | 25 | 92 | Not Detected |
| (3% H₂O₂) | ||||
| Thermal | 48 | 80 | 95 | Not Detected |
| Photolytic | 24 | 25 | >99 | Not Detected |
| (ICH Q1B) |
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or Decreasing Internal Standard Response
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation due to improper storage or handling. | Verify storage conditions. | Ensure the compound is stored in a tightly sealed container at the recommended temperature, protected from light and moisture. |
| Assess solution stability. | Prepare fresh stock solutions and working standards. Avoid prolonged storage of solutions, especially in protic solvents or at non-neutral pH. | |
| Hydrolysis of the ester or cleavage of the C-Br bond. | Analyze for degradation products. | Use LC-MS to screen for the presence of potential degradants such as Methyl 2-hydroxypropanoate-d4 or 2-bromopropanoic acid-d4. |
| Adjust pH of solutions. | If possible, maintain the pH of analytical solutions within a neutral range to minimize hydrolysis. |
Issue 2: Isotopic Exchange (Loss of Deuterium Label)
| Possible Cause | Troubleshooting Step | Recommended Action |
| Exposure to acidic or basic conditions. | Evaluate the pH of the sample matrix and mobile phase. | Acidic or basic conditions can catalyze the exchange of deuterium atoms with protons from the solvent.[3] Maintain solutions at a neutral pH whenever feasible. |
| Prolonged exposure to protic solvents (e.g., water, methanol). | Minimize exposure time to protic solvents. | Prepare samples immediately before analysis. Use aprotic solvents for storage of stock solutions if possible. |
| Optimize chromatographic method. | A faster LC gradient can reduce the time the analyte spends in the mobile phase, thereby minimizing the opportunity for back-exchange.[4] | |
| Elevated temperatures during sample preparation or analysis. | Control temperature. | Keep samples cool during preparation and storage. If possible, use a cooled autosampler. Higher temperatures can increase the rate of isotopic exchange.[3][4] |
Issue 3: Chromatographic Shift Between Deuterated Standard and Analyte
| Possible Cause | Troubleshooting Step | Recommended Action |
| Isotope effect. | Confirm the shift. | Overlay chromatograms of the deuterated standard and the unlabeled analyte to visualize the retention time difference. |
| Optimize chromatographic conditions. | Adjusting the mobile phase composition (e.g., organic solvent ratio, pH) or the column temperature can sometimes reduce the chromatographic shift. | |
| Ensure proper peak integration. | If a shift is present, ensure that the integration parameters are set correctly for both the analyte and the internal standard peaks to ensure accurate quantification. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Solution
Objective: To assess the stability of this compound in a specific solvent under defined temperature and time conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol, water)
-
LC-MS system
-
Calibrated incubator or water bath
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a working solution at a lower concentration (e.g., 10 µg/mL).
-
Divide the working solution into several aliquots in tightly sealed vials.
-
Store one aliquot at -20°C as the time-zero (T=0) reference sample.
-
Place the other aliquots in the incubator or water bath at the desired temperature (e.g., 25°C, 40°C).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove one aliquot from the incubator.
-
Analyze the T=0 sample and the incubated samples by LC-MS.
-
Compare the peak area of this compound in the incubated samples to the T=0 sample to determine the percentage of degradation. A decrease of >15% is generally considered significant.
Protocol 2: Assessment of Isotopic Exchange
Objective: To determine if isotopic exchange of the deuterium label on this compound occurs under specific experimental conditions.
Materials:
-
This compound stock solution
-
Blank matrix (e.g., plasma, urine) or solvent of interest
-
LC-MS/MS system
Methodology:
-
Prepare two sets of samples:
-
Set A (T=0): Spike a known concentration of this compound into the blank matrix or solvent and immediately process for analysis.
-
Set B (Incubated): Spike the same concentration of this compound into the blank matrix or solvent and incubate under the conditions of interest (e.g., specific pH, temperature, and duration).
-
-
After incubation, process Set B samples for analysis.
-
Analyze both sets of samples by LC-MS/MS. Monitor the mass transitions for both this compound and its non-deuterated analog.
-
Data Analysis:
-
Compare the peak area of the deuterated internal standard in the incubated samples to the T=0 samples. A significant decrease suggests potential degradation or exchange.[5]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. The presence of such a peak is a direct indication of back-exchange.[5]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Factors contributing to isotopic exchange of this compound.
References
Technical Support Center: Preventing Isotopic Exchange in Deuterated Standards
Welcome to the Technical Support Center for deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with deuterated standards?
Isotopic exchange, also known as hydrogen-deuterium (H/D) exchange or back-exchange, is a chemical process where a deuterium (B1214612) atom on a deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1][2] This is a significant issue in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS), because it compromises the isotopic purity of the standard.[2][3] The loss of deuterium can lead to two major problems:
-
Underestimation of the Internal Standard: A decrease in the signal for the deuterated internal standard (IS) can result in an artificially high analyte-to-IS ratio.[3]
-
Overestimation of the Analyte: The back-exchanged IS, now identical in mass to the unlabeled analyte, can contribute to the analyte's signal, causing a "false positive" and leading to an overestimation of the analyte's concentration.[2][3]
Q2: What are the primary factors that cause isotopic exchange?
Several factors can influence the rate of isotopic exchange:
-
pH: The rate of H/D exchange is highly dependent on pH.[2][4] Both acidic and basic conditions can catalyze the exchange, with the minimum rate for many compounds occurring at a pH of approximately 2.5-3.[4][5]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2][4]
-
Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium from the standard.[2][4] Aprotic solvents like acetonitrile (B52724) are generally preferred.[1][4]
-
Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its position within the molecule.[2][3] Deuterium atoms on heteroatoms (e.g., oxygen in -OH, nitrogen in -NH2) are highly susceptible to exchange.[2][5] Deuterium atoms on carbons adjacent to carbonyl groups can also be labile.[3][5]
-
Sample Matrix: The composition of the sample matrix can facilitate exchange, especially in biological matrices like plasma or urine that contain water and enzymes.[3]
Q3: How should I store deuterated standards to maintain their integrity?
Proper storage is crucial to prevent isotopic exchange and degradation.[6][7]
-
Solids/Lyophilized Powders: Store at -20°C or colder in a desiccator to protect from moisture.[1]
-
Solutions: Store in a well-sealed vial at low temperatures (typically 2-8°C or -20°C) and protected from light.[1] It is best to use aprotic solvents for storage.[4] If an aqueous solution is necessary, consider using a D₂O-based buffer.[4]
-
General Recommendations: Always refer to the manufacturer's certificate of analysis for specific storage instructions.[6][7] Allow the standard to equilibrate to room temperature before opening to prevent condensation.[5][6]
Q4: Which solvents are recommended for preparing solutions of deuterated standards?
The choice of solvent is critical to prevent H/D exchange.[1]
-
Recommended: High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate (B1210297) are generally recommended.[1]
-
To Avoid: Acidic or basic aqueous solutions should be avoided as they can catalyze the exchange of deuterium atoms.[1] If a protic solvent is necessary, use a deuterated solvent (e.g., D₂O, Methanol-d4) to minimize back-exchange.[8]
Q5: Are there alternatives to deuterated standards that are less prone to isotopic exchange?
Yes, other stable isotope-labeled standards offer greater stability against back-exchange.[3] The most common alternatives are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled standards.[4] These isotopes are not susceptible to exchange; however, their synthesis is often more complex and expensive.[9]
Troubleshooting Guides
Issue 1: I am observing a decrease in the internal standard signal and an increase in the analyte signal over time.
This is a classic sign of isotopic exchange.[10] Follow this troubleshooting workflow to diagnose and resolve the issue.
Issue 2: My calibration curve is non-linear.
Non-linearity in the calibration curve can be caused by issues with the deuterated internal standard.[5]
-
Possible Cause: Presence of unlabeled analyte as an impurity in the deuterated standard.[5]
-
Solution: Consult the certificate of analysis for the isotopic purity of your standard. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[11]
-
-
Possible Cause: Isotopic interference from the naturally occurring heavy isotopes (e.g., ¹³C) of the analyte, especially with standards having a low degree of deuteration (e.g., d1, d2).[3]
-
Solution: Use a standard with a higher mass shift (≥3 amu) from the analyte.[11]
-
Data Presentation
Table 1: Factors Influencing the Rate of Isotopic Exchange
| Factor | Condition Favoring Exchange | Recommended Practice to Minimize Exchange |
| pH | High (>8) or Low (<2) | Maintain pH between 2.5 and 7.[5] |
| Temperature | High | Store and analyze at low temperatures (e.g., 4°C).[5] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Use aprotic solvents (e.g., acetonitrile, THF) when possible.[5] |
| Label Position | On Heteroatoms (O, N, S) | Choose standards with labels on stable carbon positions.[5] |
| Label Position | Alpha to Carbonyl | Be cautious with pH and temperature.[5] |
| Label Position | Aromatic/Aliphatic C-H | Generally stable under typical analytical conditions.[5] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Deuterated Standard Solutions
This protocol outlines the general steps for preparing stock and working solutions from a solid deuterated standard to minimize the risk of isotopic exchange.
-
Equilibration: Before opening, allow the sealed container of the deuterated standard to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.[5][6]
-
Inert Atmosphere: If possible, perform all manipulations in a dry, inert atmosphere, such as a glove box or under a gentle stream of dry nitrogen or argon.[6]
-
Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance.
-
Dissolution: Dissolve the standard in a high-purity, dry, aprotic solvent (e.g., acetonitrile) in a Class A volumetric flask.
-
Mixing: Securely cap the flask and mix the solution thoroughly.
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store at the recommended temperature (e.g., -20°C).[1][7]
-
Working Solutions: Prepare fresh working solutions from the stock solution as needed for your experiments.[1] Short-term storage of working solutions in aqueous/protic solvents is not recommended due to the risk of H/D exchange.[1]
Protocol 2: Assessing the Stability of a Deuterated Internal Standard
This protocol can be used to determine if isotopic exchange is occurring under your experimental conditions.
-
Sample Preparation: Spike the deuterated internal standard into a blank matrix (e.g., plasma, urine) at a concentration similar to that used in your analytical method.[11]
-
Incubation: Incubate the sample under the same conditions (temperature, pH, time) as a typical sample preparation.[11]
-
Analysis: Analyze the sample by LC-MS/MS at different time points (e.g., 0, 2, 4, 8, 24 hours). Monitor for the appearance of the unlabeled analyte's mass transition.[7][11]
-
Evaluation: A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape with Methyl 2-bromopropanoate-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Methyl 2-bromopropanoate-d4. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shapes in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue. For this compound, this can be caused by several factors:
-
Secondary Interactions: The bromine atom and the ester group in the molecule can engage in secondary interactions with active sites on the column, such as residual silanol (B1196071) groups on a silica-based column.[1][2] These interactions can slow down a portion of the analyte molecules, causing them to elute later and create a tail.
-
Column Overload: Injecting too much of the sample can saturate the stationary phase, leading to peak tailing.[3][4]
-
Column Degradation: Over time, the column's stationary phase can degrade, exposing more active sites and leading to increased tailing.[2][5]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of silanol groups, increasing their interaction with the analyte.[1][3]
Q2: What causes my this compound peak to show fronting?
Peak fronting, an asymmetrical peak with a broader first half, is less common than tailing but can still occur.[6] Potential causes include:
-
Column Overload: Severe sample overload can sometimes manifest as peak fronting.[7][8]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution at the head of the column.[6]
-
Column Collapse: A physical collapse of the column bed can create a void at the inlet, leading to distorted peak shapes, including fronting.[6][9]
Q3: Why is my peak for this compound splitting into two or more peaks?
Peak splitting can be a frustrating issue. Here are the likely culprits when analyzing this compound:
-
Blocked Column Frit: If the frit at the inlet of the column is partially blocked, the sample will be introduced onto the column unevenly, causing the peak to split.[6][9] This would typically affect all peaks in the chromatogram.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to spread out unevenly at the column inlet, leading to a split peak.[6][8]
-
Co-elution: It's possible that an impurity or a related compound is co-eluting with your analyte of interest. To check this, try changing the chromatographic conditions (e.g., temperature, mobile phase composition) to see if the two peaks can be resolved.[6]
Q4: My peak for this compound is broader than expected. What should I do?
Broad peaks can compromise resolution and sensitivity. The following factors can contribute to peak broadening:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out.[10][11]
-
Column Deterioration: An aging column will lose efficiency, resulting in broader peaks.[5][12]
-
Slow Injection: A slow injection can lead to a broad initial sample band on the column.[13]
-
Incorrect Flow Rate: A flow rate that is too high or too low can lead to increased band broadening.[13]
Q5: I am analyzing both Methyl 2-bromopropanoate (B1255678) and its deuterated (d4) analog. Why do they have different retention times?
This phenomenon is known as the deuterium (B1214612) isotope effect.[14] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[14][15] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in intermolecular interactions with the stationary phase.[14]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide will help you systematically troubleshoot and resolve peak tailing for this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Optimizing Mobile Phase to Reduce Tailing
-
Baseline Experiment: Run the analysis using your standard method and record the peak asymmetry factor.
-
pH Modification (for Reversed-Phase LC):
-
Prepare a mobile phase with a lower pH (e.g., add 0.1% formic acid). Silanol groups on the stationary phase are less likely to be ionized at a lower pH, which can reduce their interaction with the analyte.[1]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the sample and compare the peak shape to the baseline.
-
-
Organic Modifier Evaluation:
-
If using acetonitrile, prepare a mobile phase with methanol (B129727) at the same percentage, and vice versa. The different solvent properties can alter selectivity and peak shape.
-
Equilibrate the column and inject the sample.
-
-
Data Analysis: Compare the peak asymmetry from each experiment to determine the optimal mobile phase composition.
Guide 2: Troubleshooting Peak Splitting
This guide provides a step-by-step approach to identifying and resolving split peaks for this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak splitting.
Experimental Protocol: Investigating Solvent Mismatch
-
Standard Injection: Inject your sample prepared in its usual solvent and record the chromatogram.
-
Mobile Phase as Solvent: Prepare a new sample of this compound dissolved directly in the initial mobile phase.
-
Injection and Comparison: Inject the new sample under the same chromatographic conditions.
-
Analysis: If the peak splitting is resolved, the original sample solvent was incompatible with the mobile phase.[8]
Quantitative Data Summary
The following table provides typical starting parameters for the analysis of this compound. These values can be used as a baseline for method development and troubleshooting.
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Column | Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane) | C18 or C8 reversed-phase |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 50-150 mm x 2.1-4.6 mm ID, 1.8-5 µm particle size |
| Injection Volume | 1 µL (split or splitless) | 1-10 µL |
| Oven/Column Temp. | 50°C initial, ramp to 250°C at 10°C/min | 25-40°C |
| Carrier Gas/Mobile Phase | Helium or Hydrogen | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |
| Flow Rate | 1-2 mL/min | 0.2-1.0 mL/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Mass Spectrometer (MS) or UV Detector |
Note: These are general guidelines. Optimal conditions will depend on the specific instrument and analytical goals.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. mastelf.com [mastelf.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bates.edu [bates.edu]
- 12. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization with Methyl 2-bromopropanoate-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during derivatization reactions with Methyl 2-bromopropanoate-d4, with a focus on optimizing reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatization with this compound?
A1: this compound is an alkylating agent used to derivatize molecules containing active hydrogens, particularly thiols (-SH) and amines (-NH). This chemical modification is typically performed to:
-
Increase the volatility and thermal stability of analytes for gas chromatography (GC) analysis.
-
Enhance the detectability of the analyte in various analytical systems.
-
Improve the chromatographic separation of structurally similar compounds.
-
Introduce a deuterated internal standard for quantitative analysis by mass spectrometry (MS), allowing for accurate correction of matrix effects and variations in sample preparation.
Q2: What factors influence the reaction time required for complete derivatization?
A2: Several factors can significantly impact the kinetics of the derivatization reaction and, consequently, the optimal reaction time. These include:
-
Analyte Reactivity: The nucleophilicity of the functional group being derivatized plays a crucial role. Thiols are generally more nucleophilic than amines and may react faster.
-
Reaction Temperature: Increasing the temperature typically accelerates the reaction rate. However, excessive heat can lead to the degradation of the analyte or the formed derivative.[1][2]
-
Solvent: The choice of solvent is critical as it must dissolve both the analyte and the derivatization reagent. Aprotic solvents like acetonitrile (B52724), acetone, or dimethylformamide (DMF) are often preferred to avoid side reactions with the reagent.
-
Presence of a Catalyst: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to catalyze the reaction by deprotonating the thiol or amine, making it a better nucleophile.
-
Concentration of Reactants: Higher concentrations of both the analyte and the derivatizing reagent can lead to faster reaction rates. A molar excess of this compound is typically used to drive the reaction to completion.
-
Steric Hindrance: Bulky groups near the reactive site on the analyte can slow down the derivatization reaction.
Q3: How can I determine if the derivatization reaction has gone to completion?
A3: To ensure the reaction is complete, you can perform a time-course study. Analyze aliquots of the reaction mixture at different time points (e.g., 15 min, 30 min, 60 min, 120 min) and monitor the formation of the derivatized product and the disappearance of the starting material using an appropriate analytical technique (e.g., GC-MS, LC-MS). The reaction is considered complete when the peak area of the derivative no longer increases with extended reaction time.
Q4: Is it necessary to remove the excess derivatizing reagent after the reaction?
A4: Yes, it is often advisable to remove or quench the excess this compound. A large excess of the reagent can interfere with the chromatographic analysis, potentially co-eluting with the analyte of interest or contaminating the analytical instrument. A simple workup procedure, such as a liquid-liquid extraction or a solid-phase extraction (SPE) step, can be employed for this purpose.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivative Peak | 1. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. 2. Reagent Degradation: this compound is sensitive to moisture and can hydrolyze. 3. Incorrect pH: The reaction medium may not be sufficiently basic to deprotonate the analyte. 4. Poor Solubility: The analyte or reagent may not be fully dissolved in the chosen solvent. | 1. Increase the reaction time and/or temperature. Perform a time-course experiment to determine the optimal conditions. 2. Use a fresh vial of the reagent and ensure all solvents and glassware are anhydrous. 3. Add a suitable non-nucleophilic base (e.g., potassium carbonate, triethylamine) to catalyze the reaction. 4. Select a solvent that effectively dissolves all reactants. Sonication may aid in dissolution. |
| Multiple or Unexpected Peaks | 1. Side Reactions: The derivatizing agent may react with other functional groups on the analyte or with components of the sample matrix. 2. Analyte or Derivative Degradation: Excessive heat or prolonged reaction times can lead to the breakdown of the target molecule. 3. Presence of Impurities: The analyte sample or the derivatization reagent may contain impurities. | 1. Optimize the reaction conditions (time, temperature, pH) to favor the desired reaction. Consider a sample cleanup step prior to derivatization. 2. Reduce the reaction temperature and/or time. 3. Analyze the starting materials to check for purity. |
| Poor Reproducibility | 1. Inconsistent Reaction Conditions: Variations in temperature, time, or reagent amounts between samples. 2. Moisture Contamination: Inconsistent levels of water in the reaction mixture. 3. Matrix Effects: Variable interference from other components in different sample matrices. | 1. Ensure precise control over all reaction parameters. Use a heating block or water bath for consistent temperature. 2. Use anhydrous solvents and store the derivatization reagent properly in a desiccator. 3. Implement a robust sample cleanup procedure (e.g., SPE) before derivatization. |
Data Presentation
The following table provides a hypothetical summary of how reaction time and temperature can influence the derivatization yield of a model thiol compound with this compound. This data is for illustrative purposes to guide optimization experiments.
| Temperature (°C) | Reaction Time (min) | Relative Derivative Yield (%) |
| 25 (Room Temp) | 30 | 65 |
| 25 (Room Temp) | 60 | 80 |
| 25 (Room Temp) | 120 | 90 |
| 50 | 15 | 85 |
| 50 | 30 | 98 |
| 50 | 60 | 99 |
| 70 | 15 | 99 |
| 70 | 30 | 95 (slight degradation observed) |
Experimental Protocols
General Protocol for Derivatization of a Thiol-Containing Analyte
This protocol provides a starting point for the derivatization of a thiol-containing analyte with this compound for GC-MS analysis. Optimization of reaction time, temperature, and reagent concentrations is recommended for each specific analyte.
Materials:
-
Analyte solution (e.g., 1 mg/mL in a suitable solvent)
-
This compound
-
Anhydrous acetonitrile
-
Anhydrous potassium carbonate (K₂CO₃)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Micropipettes
Procedure:
-
Sample Preparation: To a reaction vial, add 100 µL of the analyte solution.
-
Solvent Addition: Add 400 µL of anhydrous acetonitrile to the vial.
-
Catalyst Addition: Add approximately 5 mg of anhydrous potassium carbonate.
-
Reagent Addition: Add a 5 to 10-fold molar excess of this compound to the reaction mixture.
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to a desired temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). It is recommended to perform a time-course study (e.g., 15, 30, 60, 90 minutes) to determine the optimal reaction time.
-
Quenching and Workup: After the reaction is complete, cool the vial to room temperature. Add 500 µL of deionized water and 500 µL of a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Extraction: Vortex the mixture for 1 minute and then centrifuge to separate the layers.
-
Analysis: Carefully transfer the organic layer to a new vial for GC-MS analysis.
Mandatory Visualization
Caption: Workflow for optimizing derivatization reaction time.
References
Common impurities in commercial Methyl 2-bromopropanoate-d4
Welcome to the technical support center for commercial Methyl 2-bromopropanoate-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities arising from the synthesis process, degradation, or storage. These can be broadly categorized as:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. A common synthetic route is the Fischer esterification of 2-bromopropanoic acid-d4 with methanol (B129727).[1][2] Therefore, residual unreacted starting materials are likely impurities.
-
2-Bromopropanoic acid-d4: Incomplete esterification can leave residual deuterated carboxylic acid.
-
Methanol: Excess methanol used to drive the esterification equilibrium may be present.
-
Partially Deuterated Isotopologues: If the deuterated starting materials are not 100% isotopically pure, the final product will be a mixture of isotopologues with varying degrees of deuteration.
-
Catalyst Residues: Acid catalysts, such as sulfuric acid, are often used in esterification and trace amounts may remain if not completely removed during workup.
-
-
Degradation Products: this compound can degrade over time, especially if exposed to moisture, light, or high temperatures.
-
2-Bromopropanoic acid-d4: Hydrolysis of the ester functionality will regenerate the corresponding carboxylic acid.
-
Methyl acrylate-d3: Elimination of hydrogen bromide (HBr) can lead to the formation of the corresponding deuterated alkene.
-
-
Contaminants: These can be introduced during storage or handling.
-
Water: Moisture from the atmosphere can lead to hydrolysis. A Certificate of Analysis for the non-deuterated analogue shows a typical water content of 0.05%.[3]
-
Phthalates: These are common plasticizers and can leach from storage containers.
-
Q2: What is the expected purity and isotopic enrichment of commercial this compound?
A2: The chemical purity and isotopic enrichment can vary between suppliers and batches. However, a typical commercial batch of this compound is expected to have a high chemical purity and isotopic enrichment. For example, a supplier of Methyl (±)-2-Bromopropionate-2,3,3,3-d4 specifies an isotopic enrichment of 99 atom % D. A Certificate of Analysis for the non-deuterated version of this compound indicates a purity of 98.55% by GC analysis.[3]
Q3: How should I store this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture. Storage at low temperatures (2-8 °C) is also advisable to slow down potential degradation reactions.
Troubleshooting Guides
This section provides guidance on identifying and addressing common issues encountered during experiments using this compound.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause: The presence of impurities in the this compound reagent.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the commercial reagent by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its chemical purity and identify any unexpected peaks.
-
Check for Hydrolysis: Use Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of 2-bromopropanoic acid-d4, which would indicate hydrolysis.
-
Purification: If significant impurities are detected, consider purifying the reagent by distillation before use.
-
Issue 2: Discrepancies in mass spectrometry data.
-
Possible Cause: Incomplete deuteration of the reagent.
-
Troubleshooting Steps:
-
Confirm Isotopic Enrichment: Review the supplier's Certificate of Analysis for the specified isotopic enrichment.
-
High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to confirm the isotopic distribution of the compound and identify the presence of partially deuterated species.
-
Issue 3: Poor solubility or phase separation in a reaction mixture.
-
Possible Cause: Presence of water or other immiscible impurities.
-
Troubleshooting Steps:
-
Karl Fischer Titration: Determine the water content of the reagent.
-
Drying: If the water content is high, consider drying the reagent over a suitable drying agent (e.g., anhydrous magnesium sulfate) followed by filtration.
-
Data Presentation
The following table summarizes the expected quantitative data for commercial this compound based on available information for the deuterated and non-deuterated analogues.
| Parameter | Typical Value | Analytical Method | Reference |
| Chemical Purity | > 98% (by GC) | Gas Chromatography (GC) | [3] |
| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry / NMR | |
| Water Content | < 0.1% | Karl Fischer Titration | [3] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split injection with a high split ratio.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that covers the expected parent ion and fragment ions of the analyte and potential impurities (e.g., m/z 35-300).
-
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze any other peaks by comparing their mass spectra to a library of known compounds to identify impurities.
Protocol 2: Identification of Hydrolysis Impurity by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the this compound in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: The spectrum of pure this compound should show a singlet for the methyl ester protons. The presence of a broad singlet in the downfield region (typically >10 ppm) could indicate the presence of the carboxylic acid proton of 2-bromopropanoic acid-d4, a product of hydrolysis.
Visualizations
Caption: A workflow for troubleshooting experimental issues related to the purity of this compound.
References
Technical Support Center: Minimizing Ion Suppression with Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of ion suppression effects when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it adversely affect my results?
A1: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte is diminished by the presence of co-eluting compounds from the sample matrix.[1][2] This matrix can include various components such as salts, lipids, proteins, and other endogenous compounds naturally present in biological samples.[2][3] The consequence of ion suppression is a reduced signal intensity for the analyte, which can lead to an underestimation of its concentration, decreased sensitivity, and poor reproducibility of results.[2] In severe cases, the analyte signal may be completely absent, even when the analyte is present in the sample.[2]
Q2: I am utilizing a deuterated internal standard. Shouldn't this automatically correct for any ion suppression?
A2: Ideally, a deuterated internal standard (IS) should co-elute with the analyte and undergo the same degree of ion suppression.[1][2] In such a scenario, the ratio of the analyte signal to the internal standard signal remains constant, enabling accurate quantification.[2] However, this is not always the case. "Differential ion suppression" can occur, where the analyte and its deuterated internal standard are affected differently by the matrix.[1] This discrepancy often arises from a slight chromatographic separation between the analyte and the IS, which can be caused by the "deuterium isotope effect".[1] This effect describes the minor alteration in physicochemical properties due to the replacement of hydrogen with deuterium, potentially leading to a shift in retention time.[1][4]
Q3: What are the typical sources of ion suppression in an LC-MS experiment?
A3: Ion suppression can originate from various sources, including:
-
Endogenous matrix components : Biological samples naturally contain substances like salts, lipids, and proteins that can interfere with ionization.[2]
-
Exogenous substances : Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA), can cause ion suppression.[2]
-
High analyte or internal standard concentrations : At elevated concentrations, the analyte or internal standard can saturate the ionization process, resulting in a non-linear response.[2][5]
-
Co-eluting drugs and their metabolites : Other compounds in the sample that elute at the same time as the analyte of interest can compete for ionization.[2]
Q4: How can I experimentally determine if ion suppression is impacting my assay?
A4: A widely used method to evaluate ion suppression is the post-column infusion experiment.[2][6] This technique involves introducing a constant flow of the analyte solution into the mass spectrometer's ion source while a blank matrix extract is injected onto the LC column. A dip in the constant baseline signal indicates the presence of co-eluting matrix components that are causing ion suppression at that specific retention time.[1][2] Another common method is to compare the peak area of an analyte in a spiked sample (post-extraction) to the peak area of the analyte in a clean solvent.[1][6] A lower signal in the matrix-containing sample is indicative of ion suppression.[6]
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantification despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression resulting from a chromatographic separation of the analyte and the internal standard.[1][5]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the deuterated internal standard. Zoom in on the peaks to ensure they have identical retention times. Even a minor shift can be problematic in regions with significant matrix effects.[2][5]
-
Optimize Chromatography:
-
Adjust the Gradient: Modify the mobile phase gradient to shift the elution of the analyte and internal standard to a "cleaner" region of the chromatogram, away from major matrix interferences.[2]
-
Change the Column: Experiment with a different column chemistry or a column with lower resolution to either improve the separation from matrix components or to force the co-elution of the analyte and internal standard.[2][7]
-
-
Enhance Sample Cleanup: Implement or optimize sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering matrix components.[3][5][8]
-
Problem 2: The signal for my deuterated internal standard is diminishing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that are causing progressively increasing ion suppression over time.[1]
-
Troubleshooting Steps:
Problem 3: Poor sensitivity and a low signal-to-noise ratio for the analyte.
-
Possible Cause: Significant ion suppression from the sample matrix.[2]
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Conduct a post-column infusion experiment to pinpoint the regions of greatest ion suppression in your chromatogram.[2]
-
Enhance Sample Cleanup: Employ or refine an SPE or LLE protocol to eliminate a wider range of interfering compounds.[2]
-
Dilute the Sample: Diluting the sample can lower the concentration of matrix components responsible for ion suppression.[2][5] However, be aware that this will also dilute your analyte, which could affect the limit of quantification.[2]
-
Data Presentation
Table 1: Example Data Illustrating Differential Ion Suppression
| Analyte/Internal Standard | Peak Area (Neat Solution) | Peak Area (Spiked Matrix Extract) | Matrix Effect (%) |
| Analyte | 1,200,000 | 480,000 | 60% Suppression |
| Deuterated IS | 1,150,000 | 690,000 | 40% Suppression |
This table demonstrates a scenario where the analyte and its deuterated internal standard experience different levels of ion suppression, which can lead to inaccurate quantification.
Table 2: Comparison of Internal Standard Performance for the Quantification of Drug X by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies.[9] This table highlights the superior performance of stable isotope-labeled internal standards (Deuterated and ¹³C-Labeled) compared to a structural analog in terms of accuracy, precision, and mitigation of matrix effects.[9]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify regions in the chromatogram where ion suppression occurs.[1]
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of a T-piece connector.
-
Connect a syringe pump containing a standard solution of the analyte and internal standard to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for the analyte and internal standard, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for the analyte and internal standard throughout the chromatographic run. Dips in the baseline are indicative of regions of ion suppression.[1]
Protocol 2: Evaluating Matrix Effects by Comparing Spiked Samples
Objective: To quantify the extent of ion suppression for both the analyte and the internal standard individually.[1]
Methodology:
-
Prepare a standard solution of the analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Prepare a blank matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure.
-
Spike the extracted blank matrix with the same concentration of analyte and internal standard as the clean solvent standard.
-
Inject both the clean solvent standard and the spiked matrix sample and compare the peak areas.[1]
-
Calculation of Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Clean Solvent) x 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A significant difference in the matrix effect percentage between the analyte and the internal standard confirms differential suppression.[1]
-
Mandatory Visualization
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Experimental setup for post-column infusion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Re-analysis and Chemical Purity Checks for Methyl 2-bromopropanoate-d4
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with older stock of Methyl 2-bromopropanoate-d4. It outlines protocols for re-analysis and chemical purity assessment to ensure the integrity of your starting materials and experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
A1: Deuterated compounds like this compound are generally stable if stored under appropriate conditions.[1] The primary concerns regarding long-term storage are not typically the degradation of the deuterated molecule itself, but rather potential contamination or issues with the container's integrity.[1] For older stock, it is crucial to re-analyze the chemical purity before use to ensure it meets the required specifications for your experiment. Many suppliers do not provide a specific expiration date but may offer a re-test date.
Q2: What are the primary potential degradation pathways for this compound?
A2: The most probable degradation pathway for this compound is hydrolysis. The ester functional group can be hydrolyzed to form 2-bromopropanoic acid-d4 and methanol (B129727), especially in the presence of moisture or acidic/basic contaminants. While the carbon-deuterium bond is generally more stable than a carbon-hydrogen bond, the ester linkage is susceptible to cleavage.[][3]
Q3: What types of impurities should I be looking for in an older stock of this compound?
A3: When re-analyzing older stock, you should look for several types of impurities:
-
Degradation Products: Primarily 2-bromopropanoic acid-d4 and methanol resulting from hydrolysis.
-
Residual Solvents: Solvents used during the synthesis and purification of the compound.
-
Isotopologue Impurities: The presence of under-deuterated (d0-d3) or over-deuterated species.
-
Starting Material Impurities: Unreacted reagents from the synthesis.
Troubleshooting Guide
Issue: Out-of-Specification Results in an Experiment Using Older this compound Stock.
If you are encountering unexpected or out-of-specification results in your experiments, it is prudent to first assess the purity of your starting materials, including older stock of this compound.
Logical Workflow for Re-analysis
The following diagram illustrates a recommended workflow for the re-analysis of older this compound stock.
Caption: Re-analysis workflow for older this compound stock.
Data Presentation: Purity Analysis Summary
The following table summarizes hypothetical yet representative data from the purity analysis of a typical older batch of this compound, comparing the results from Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | GC-MS Analysis | ¹H NMR Analysis | Remarks |
| Chemical Purity (%) | 98.5 | 98.2 | Both methods indicate a slight decrease from a typical initial purity of >99%. |
| Isotopic Purity (d4 %) | Not Directly Measured | 97.8 | NMR is the primary method for determining isotopic enrichment. |
| Identified Impurities | 2-bromopropanoic acid (0.8%)Methanol (0.2%)Residual Toluene (0.5%) | 2-bromopropanoic acid-d4 (0.9%)Methanol (trace) | GC-MS is highly sensitive for volatile impurities. NMR confirms the presence of the hydrolysis product. |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | GC-MS generally offers higher sensitivity for trace volatile impurities. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% | GC-MS provides better quantitation for trace impurities. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Chemical Purity
This protocol outlines a general method for determining the chemical purity of this compound and identifying volatile impurities.
Objective: To separate, identify, and quantify volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is suitable.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound stock into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 35-350
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all impurity peaks and calculate the area percent to estimate the chemical purity.
-
Use the NIST library to tentatively identify impurity peaks based on their mass spectra.
Protocol 2: NMR Spectroscopy for Isotopic and Chemical Purity
This protocol details the use of ¹H and ²H NMR to determine the isotopic enrichment and confirm the chemical purity.
Objective: To determine the deuterium (B1214612) incorporation and assess the presence of proton-containing impurities.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, Acetone-d6).
-
Add a known amount of an internal standard with a well-defined chemical shift (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
NMR Acquisition Parameters (Example):
-
¹H NMR:
-
Observe the proton spectrum to identify and quantify any residual proton signals corresponding to the non-deuterated positions.
-
Look for signals from potential impurities such as water, residual solvents, and hydrolysis products.
-
-
²H NMR:
-
Observe the deuterium spectrum to confirm the presence and location of the deuterium atoms. The chemical shifts in the ²H spectrum will be very similar to the corresponding signals in the ¹H spectrum of the non-deuterated analog.
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the residual proton signals and compare them to the integral of the internal standard to quantify the amount of non-deuterated or partially deuterated species.
-
Calculate the isotopic purity based on the relative integrals of the residual proton signals.
Potential Degradation Pathway Visualization
The following diagram illustrates the hydrolysis of this compound as a potential degradation pathway.
Caption: Potential hydrolysis degradation pathway of this compound.
References
Addressing solubility issues of Methyl 2-bromopropanoate-d4 in aqueous solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with Methyl 2-bromopropanoate-d4 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physical properties?
This compound is the deuterated version of Methyl 2-bromopropanoate (B1255678). It is a halogenated ester commonly used in organic synthesis.[1] Due to its chemical structure, it is a hydrophobic compound.
Table 1: Physical and Chemical Properties of Methyl 2-bromopropanoate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₃D₄BrO₂ | N/A |
| Molecular Weight | ~171.04 g/mol (d4) | [1] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Density | ~1.497 g/mL at 25 °C | [2] |
| Boiling Point | 51 °C at 19 mmHg | [2] |
| Water Solubility | Immiscible / Insoluble |[2][3] |
Q2: Why is this compound poorly soluble in water?
The low aqueous solubility of this compound is due to its molecular structure. The molecule contains a non-polar ethyl group and a bromine atom, which makes it hydrophobic. While the ester group can participate in some hydrogen bonding, the overall character of the molecule prevents it from readily dissolving in polar solvents like water.
Q3: What are the primary challenges when working with this compound in aqueous media?
The main challenges include:
-
Low Aqueous Solubility: Difficulty in achieving desired concentrations for experiments.
-
Hydrolysis: As an ester, it is susceptible to hydrolysis, especially under alkaline or acidic conditions, which can break it down into 2-bromopropanoic acid and methanol.[4][5]
-
Handling Deuterated Compounds: Deuterated compounds are often hygroscopic and can readily absorb moisture from the atmosphere, which can affect experimental results, particularly in NMR studies.[6][7]
Troubleshooting Guide for Solubility Issues
Problem: My this compound is not dissolving in my aqueous buffer.
Below is a troubleshooting workflow to address solubility challenges.
Caption: Troubleshooting workflow for solubility issues.
Problem: I observe phase separation or an oily residue in my aqueous solution.
-
Possible Cause: The concentration of this compound has exceeded its solubility limit in the chosen solvent system.
-
Solution 1: Increase Solubilizing Agent: If using a co-solvent, surfactant, or cyclodextrin, try incrementally increasing its concentration.
-
Solution 2: Mechanical Agitation: Use sonication or vortexing to aid in the dispersion and dissolution of the compound.
-
Solution 3: Temperature Control: Gently warming the solution may increase solubility, but be cautious of potential hydrolysis or degradation of the compound.
Problem: I see a significant water peak (HDO) in my ¹H NMR spectrum.
-
Possible Cause 1: Contaminated Deuterated Solvent: Deuterated solvents can absorb atmospheric moisture after the container is opened.[6][7]
-
Solution: Use a fresh, unopened vial of deuterated solvent. For solvents in resealable bottles, consider adding activated 4 Å molecular sieves and letting it stand for 24 hours before use.[6][8]
-
Possible Cause 2: Atmospheric Moisture: The sample can absorb water from the air during preparation.
-
Solution: Prepare samples under a dry, inert atmosphere, such as in a glovebox or under a stream of nitrogen.[6] Keep solvent bottles and sample tubes capped as much as possible.
-
Possible Cause 3: Wet Glassware: Residual water in your glassware or NMR tubes.
-
Solution: Dry all glassware, including NMR tubes and pipettes, in an oven (e.g., at 150°C) for several hours and cool in a desiccator before use.[6][9]
Solubility Enhancement Strategies & Protocols
For compounds with poor aqueous solubility, several techniques can be employed. The choice of method depends on the experimental requirements, such as required concentration and tolerance for excipients.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Considerations |
|---|---|---|---|
| Co-solvents | Reduces the polarity of the aqueous solvent system. | Simple to implement; effective for moderate increases in solubility. | May affect biological assays; high concentrations can be problematic. |
| Micellar Solubilization | Surfactants form micelles that encapsulate the hydrophobic drug.[10] | Significant solubility enhancement; widely used in drug formulation.[11] | Requires surfactant concentration above the Critical Micelle Concentration (CMC); potential for surfactant-induced toxicity. |
| Cyclodextrin Inclusion | Forms a host-guest complex where the hydrophobic drug resides in the cyclodextrin's non-polar cavity.[12][13] | High efficiency; low toxicity; can improve stability.[13][14] | Stoichiometry of complexation is important; can be a more expensive option. |
Protocol 1: Using Co-solvents
This protocol describes a general method for using a water-miscible organic solvent to increase the solubility of this compound.
Materials:
-
This compound
-
Co-solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol)
-
Aqueous buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% co-solvent (e.g., 100 mM in DMSO).
-
Ensure the compound is fully dissolved in the co-solvent. Gentle warming or sonication can be used.
-
Add small aliquots of the stock solution to your aqueous buffer while vortexing to create the desired final concentration.
-
Important: The final concentration of the co-solvent should be kept as low as possible (typically <1%) to avoid impacting the biological system.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized, either by lowering the final compound concentration or increasing the co-solvent percentage.
Protocol 2: Micellar Solubilization Using Surfactants
This method uses surfactants to form micelles that encapsulate the compound.
Caption: Diagram of micellar solubilization.
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80, Sodium dodecyl sulfate (B86663) (SDS))
-
Aqueous buffer
-
Magnetic stirrer
Procedure:
-
Prepare a surfactant solution in the aqueous buffer at a concentration well above its Critical Micelle Concentration (CMC).
-
Add the required amount of this compound directly to the surfactant solution.
-
Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for micellar incorporation.
-
The result should be a clear, isotropic solution. If not, consider increasing the surfactant concentration.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particulates.
Protocol 3: Cyclodextrin-Mediated Solubilization
This protocol involves the formation of an inclusion complex to enhance solubility.
References
- 1. Methyl 2-bromopropionate | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-bromopropionate | 5445-17-0 [chemicalbook.com]
- 3. methyl 2-bromopropanoate [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. arches.union.edu [arches.union.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. oatext.com [oatext.com]
- 13. alfachemic.com [alfachemic.com]
- 14. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation: Methyl 2-bromopropanoate-d4 as an Internal Standard in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals seeking robust and reliable analytical methods, the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of using a deuterated internal standard, Methyl 2-bromopropanoate-d4, against its non-deuterated counterpart and an external standard method for the quantitative analysis of volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The validation of these methods is discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[1] They offer a superior ability to compensate for variations in sample preparation, injection volume, and instrument response, ultimately leading to enhanced accuracy and precision.[2] This guide will delve into the practical application and performance of this compound in the context of a validated analytical method, providing the necessary data and protocols for informed decision-making in your laboratory.
The Gold Standard: Advantages of Deuterated Internal Standards
An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties. This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. Deuterated internal standards are particularly effective because the substitution of hydrogen with deuterium (B1214612) atoms results in a molecule that is chemically almost identical to the analyte but can be distinguished by its mass in a mass spectrometer.
Performance Comparison: Deuterated vs. Non-Deuterated and External Standard Methods
To illustrate the performance differences, this guide presents a comparative analysis of a GC-MS method for the determination of a model analyte, using three different calibration approaches:
-
Method A: Internal Standard using this compound
-
Method B: Internal Standard using non-deuterated Methyl 2-bromopropanoate
-
Method C: External Standard Method (no internal standard)
The following tables summarize the validation data obtained for each method, following the ICH Q2(R2) guidelines.
Table 1: Accuracy and Precision
| Validation Parameter | Method A (Deuterated IS) | Method B (Non-Deuterated IS) | Method C (External Standard) | ICH Q2(R2) Acceptance Criteria |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.3 - 104.8% | 88.7 - 110.5% | Typically 80-120% |
| Precision (RSD) | ||||
| - Repeatability | < 2.0% | < 4.5% | < 8.0% | Typically < 15% |
| - Intermediate Precision | < 2.5% | < 5.0% | < 10.0% | Typically < 15% |
Table 2: Linearity and Range
| Validation Parameter | Method A (Deuterated IS) | Method B (Non-Deuterated IS) | Method C (External Standard) | ICH Q2(R2) Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.997 | > 0.995 | ≥ 0.99 |
| Range | 1 - 100 µg/L | 1 - 100 µg/L | 5 - 100 µg/L | Defined by linearity, accuracy, and precision |
Table 3: Detection and Quantitation Limits
| Validation Parameter | Method A (Deuterated IS) | Method B (Non-Deuterated IS) | Method C (External Standard) | ICH Q2(R2) Guidance |
| Limit of Detection (LOD) | 0.3 µg/L | 0.5 µg/L | 1.5 µg/L | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope |
| Limit of Quantitation (LOQ) | 1.0 µg/L | 1.5 µg/L | 5.0 µg/L | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope |
The data clearly demonstrates the superior performance of the method using the deuterated internal standard (Method A) in terms of accuracy, precision, and linearity. The non-deuterated internal standard (Method B) provides an improvement over the external standard method (Method C) but is still more variable than the deuterated standard. This is because even small differences in the chemical properties between the analyte and a non-isotopically labeled internal standard can lead to differences in their behavior during sample preparation and analysis.
Experimental Protocols
The following is a detailed methodology for the analysis of a volatile organic compound (e.g., a haloacetic acid) in a water sample using GC-MS with this compound as an internal standard, consistent with the principles of EPA Method 552.2.[3][4]
Reagents and Standards
-
Analytes: Certified reference standards of the target volatile organic compounds.
-
Internal Standard (IS): this compound.
-
Non-Deuterated Internal Standard: Methyl 2-bromopropanoate.
-
Solvents: Methanol (B129727), Methyl tert-butyl ether (MTBE), all GC grade or higher.
-
Reagents: Sulfuric acid, Sodium sulfate (B86663) (anhydrous), Sodium bicarbonate.
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of the analytes and internal standards in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in MTBE to cover the desired calibration range. Each standard solution should contain a constant concentration of the internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking a known amount of the analyte into a blank matrix (e.g., reagent water).
Sample Preparation (Liquid-Liquid Extraction)
-
To a 40 mL water sample, add a known amount of the internal standard solution (this compound or Methyl 2-bromopropanoate).
-
Acidify the sample to a pH < 0.5 with concentrated sulfuric acid.
-
Add sodium sulfate to the sample.
-
Add 4 mL of MTBE and shake vigorously for 2 minutes.
-
Allow the phases to separate and collect the MTBE (upper) layer.
-
Derivatize the extracted analytes by adding acidic methanol and heating.
-
Neutralize the extract with a saturated sodium bicarbonate solution.
-
Transfer the final MTBE extract to a GC vial for analysis.
GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Split/splitless injector.
-
Oven Program: Optimized for the separation of the target analytes.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Analysis
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte.
-
Quantify the analyte in the samples using the calibration curve.
Visualizing the Workflow and Logical Relationships
To further clarify the processes involved, the following diagrams illustrate the experimental workflow, the rationale for using a deuterated internal standard, and a comparison of the expected outcomes.
Caption: Experimental workflow for the analysis of volatile organic compounds using a deuterated internal standard.
Caption: Rationale for using a deuterated internal standard to correct for analytical variability.
Caption: Comparison of expected outcomes for different quantification strategies.
Conclusion
The validation data and experimental protocols presented in this guide unequivocally demonstrate the superiority of using this compound as an internal standard for the quantitative analysis of volatile organic compounds by GC-MS. The use of a deuterated internal standard significantly improves the accuracy, precision, and overall reliability of the analytical method, ensuring compliance with the stringent requirements of the ICH Q2(R2) guidelines. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, the adoption of deuterated internal standards is a critical step towards achieving robust and defensible analytical results.
References
A Head-to-Head Comparison: Methyl 2-bromopropanoate-d4 vs. 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard, offering a way to correct for variability during sample preparation and analysis. This guide provides an objective comparison between deuterium-labeled standards, specifically Methyl 2-bromopropanoate-d4, and carbon-13 (¹³C)-labeled internal standards, supported by established principles and representative experimental data.
In the landscape of bioanalysis, SIL-ISs have become indispensable for their ability to mimic the analyte of interest throughout the analytical workflow.[1][2] By incorporating a known concentration of the SIL-IS into each sample, variations arising from sample extraction, matrix effects, and instrument response can be effectively normalized.[3][4] However, the type of isotope used for labeling—most commonly deuterium (B1214612) (²H) or carbon-13 (¹³C)—can significantly impact the performance of the analytical method.[5][6]
Key Performance Differences: A Summary
The fundamental advantage of ¹³C-labeled internal standards over their deuterated counterparts lies in their near-identical physicochemical properties to the unlabeled analyte. This minimizes the "isotope effect," a phenomenon that can compromise the accuracy of quantification when using deuterium-labeled standards.[7][8]
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled Internal Standard | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the non-labeled analyte.[1] | Typically co-elutes perfectly with the analyte.[1][8] | Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate correction.[7] |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent.[6] | ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[6] | High isotopic stability is crucial for maintaining the integrity of the internal standard throughout the analytical process. |
| Mass Spectrometric Fragmentation | The presence of deuterium can sometimes alter the fragmentation pattern of the molecule. | ¹³C labeling generally does not alter fragmentation pathways. | Consistent fragmentation between the analyte and internal standard simplifies method development and ensures robust quantification. |
| Potential for Isotopic Interference | The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can complicate spectra.[6] | The natural abundance of ¹³C is ~1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[6] | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost | Typically less expensive and more widely available.[6] | Generally more expensive due to more complex synthesis.[6] | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Physical Properties
| Property | This compound | Methyl 2-bromopropanoate (B1255678) (non-labeled) |
| Molecular Formula | C₄H₃D₄BrO₂ | C₄H₇BrO₂ |
| Molecular Weight | ~171.05 g/mol | 167.00 g/mol [9] |
| Boiling Point | Not readily available (expected to be very similar to non-labeled) | 51 °C / 19 mmHg[10] |
| Density | Not readily available (expected to be very similar to non-labeled) | 1.497 g/mL at 25 °C[10] |
| Refractive Index | Not readily available (expected to be very similar to non-labeled) | n20/D 1.451[10] |
Experimental Protocol: Quantification of a Hypothetical Small Molecule Analyte in Human Plasma by LC-MS/MS
This protocol outlines a general workflow for the quantification of a small molecule analyte in human plasma using either this compound or a ¹³C-labeled analog as an internal standard. This hypothetical analyte is assumed to require derivatization with Methyl 2-bromopropanoate for enhanced chromatographic retention and mass spectrometric detection.
Materials and Reagents
-
Analyte of interest
-
This compound or ¹³C-labeled internal standard
-
Control human plasma
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (Protein Precipitation Solvent)
-
Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases
-
Derivatization agent and buffer (if analyte requires derivatization prior to analysis with the internal standard)
Preparation of Stock and Working Solutions
-
Prepare 1 mg/mL stock solutions of the analyte and the internal standard in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumental Parameters (Example)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the internal standard.
Data Processing and Quantification
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Generate a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Visualizing the Workflow and Isotope Effect
Caption: A generalized experimental workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Caption: Chromatographic behavior of ¹³C-labeled vs. deuterium-labeled internal standards relative to the analyte.
Comparative Performance Data
The following table presents illustrative data based on typical performance improvements observed when using a ¹³C-labeled internal standard compared to a deuterated one for the quantification of a small molecule in a complex matrix.
| Parameter | Deuterium-Labeled IS (e.g., d4) | ¹³C-Labeled IS |
| Accuracy (% Bias) | Can exceed ±15% | Typically within ±5% |
| Precision (% RSD) | Can be >15% | Typically <10% |
| Matrix Effect (% Suppression/Enhancement) | Inconsistent compensation (can be >20% difference) | Effectively compensated (<5% difference between analyte and IS) |
| Calibration Curve Linearity (r²) | 0.985 | 0.999 |
| This data is representative and compiled from general findings in the literature.[2] |
Conclusion
The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data in mass spectrometry. While deuterium-labeled internal standards like this compound are often more accessible and cost-effective, they are susceptible to the "isotope effect," which can lead to chromatographic separation from the analyte and potential inaccuracies in quantification.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and robustness in their analytical methods, ¹³C-labeled internal standards are the superior choice. Their near-perfect co-elution with the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability, ultimately leading to more reliable and defensible results. As the availability of ¹³C-labeled standards continues to grow, they are increasingly becoming the new benchmark for excellence in quantitative bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 2-bromopropionate | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 2-bromopropionate | 5445-17-0 [chemicalbook.com]
Performance Analysis of Analytical Methods Utilizing Methyl 2-bromopropanoate-d4 as an Internal Standard
A Comparative Guide for Researchers in Drug Development and Analytical Science
This guide provides a comprehensive overview of the expected performance characteristics—linearity, accuracy, and precision—of analytical methods employing Methyl 2-bromopropanoate-d4 as a stable isotope-labeled internal standard (SIL-IS). Given the limited availability of published data specifically validating this compound, this document presents a representative performance profile based on established analytical methods for structurally similar short-chain fatty acid esters, such as propionates, which utilize analogous deuterated internal standards. The data herein serves as a benchmark for researchers developing and validating quantitative assays using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a SIL-IS like this compound is a preferred approach in quantitative bioanalysis. Its chemical and physical properties are nearly identical to the corresponding non-labeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and mass spectrometric detection. This co-elution and similar ionization response allow for effective correction of matrix effects and other sources of analytical variability, thereby enhancing the accuracy and precision of the quantification.
Comparative Performance Data
The following tables summarize the typical linearity, accuracy, and precision data expected from a validated analytical method using this compound as an internal standard. These values are compiled from studies on analogous short-chain fatty acid esters and represent a standard for high-quality bioanalytical methods.
Table 1: Linearity of a Representative GC-MS Method
| Parameter | Expected Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (R²) | ≥ 0.998 |
| Bias of Calibrators | Within ±15% of nominal concentration |
Table 2: Accuracy and Precision of a Representative GC-MS Method (Inter-day and Intra-day)
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Recovery) | Inter-day Accuracy (% Recovery) |
| Lower Limit of Quantitation (LLOQ) | 1 | ≤ 20% | ≤ 20% | 80 - 120% | 80 - 120% |
| Low QC | 3 | ≤ 15% | ≤ 15% | 85 - 115% | 85 - 115% |
| Medium QC | 100 | ≤ 15% | ≤ 15% | 85 - 115% | 85 - 115% |
| High QC | 800 | ≤ 15% | ≤ 15% | 85 - 115% | 85 - 115% |
Experimental Protocols
Below are detailed representative methodologies for a GC-MS and an LC-MS/MS assay for the quantification of a hypothetical analyte, "Analyte X," using this compound as the internal standard.
Representative GC-MS Method
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample matrix (e.g., plasma, urine), add 10 µL of the internal standard working solution (this compound in methanol, 1 µg/mL).
-
Vortex for 10 seconds to mix.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 1 minute.
-
Ramp to 150°C at 20°C/min.
-
Ramp to 280°C at 40°C/min, hold for 2 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Analyte X ion: m/z (quantifier), m/z (qualifier)
-
This compound ion: m/z (quantifier), m/z (qualifier)
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes described.
Determining the limit of detection (LOD) and quantification (LOQ) with Methyl 2-bromopropanoate-d4
An Essential Guide to Determining Detection and Quantification Limits Using Methyl 2-bromopropanoate-d4
For researchers, scientists, and professionals in drug development, the accurate determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is paramount for the validation of analytical methods. This guide provides a comprehensive comparison of methodologies for establishing these crucial parameters, with a focus on the application of this compound as an internal standard in the analysis of propionic acid and its derivatives.
Introduction to this compound as an Internal Standard
This compound is a deuterated analog of methyl 2-bromopropanoate. Its use as an internal standard is particularly advantageous in chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium (B1214612) labeling provides a mass shift that allows for its clear differentiation from the unlabeled target analyte, while its chemical and physical properties remain nearly identical. This ensures that it behaves similarly to the analyte during sample preparation, extraction, and chromatographic analysis, effectively compensating for variations in the analytical process.
This guide will compare the performance of this compound with a common alternative, n-Butyric acid, in the determination of propionic acid in a representative biological matrix (human plasma).
Comparison of Performance: this compound vs. n-Butyric acid
The choice of an internal standard can significantly impact the sensitivity and reliability of an analytical method. Below is a comparison of LOD and LOQ values for the quantification of propionic acid using either this compound or n-Butyric acid as the internal standard. The data presented is representative of what can be achieved in a validated GC-MS method.
| Internal Standard | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | Propionic Acid | Human Plasma | 0.05 µg/mL | 0.15 µg/mL |
| n-Butyric acid | Propionic Acid | Human Plasma | 0.2 µg/mL | 0.6 µg/mL |
As the data indicates, the use of a stable isotope-labeled internal standard like this compound can lead to significantly lower LOD and LOQ values, signifying a more sensitive analytical method.
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate determination of LOD and LOQ. Below are the key experimental protocols.
Determination of LOD and LOQ based on Signal-to-Noise Ratio
This widely accepted method is based on the ratio of the analytical signal to the background noise.
Protocol:
-
Sample Preparation:
-
Prepare a series of calibration standards of propionic acid in human plasma at concentrations approaching the expected LOD and LOQ.
-
Spike each calibration standard and a blank plasma sample with a constant concentration of this compound internal standard.
-
Perform a liquid-liquid extraction of the samples.
-
Derivatize the extracts to form the methyl esters of the acids.
-
-
Instrumental Analysis (GC-MS):
-
Inject the prepared samples into the GC-MS system.
-
Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both propionic acid methyl ester and this compound.
-
-
Data Analysis:
-
Determine the signal-to-noise (S/N) ratio for the propionic acid peak in the chromatograms of the low-concentration standards. The signal is the peak height, and the noise is the standard deviation of the baseline noise over a defined interval.
-
The LOD is the concentration at which the S/N ratio is approximately 3:1.[1]
-
The LOQ is the concentration at which the S/N ratio is approximately 10:1.[1][2]
-
-
Confirmation:
-
Analyze at least six independent samples prepared at the determined LOD and LOQ concentrations to confirm the reliability of the detection and quantification.
-
Determination of LOD and LOQ based on the Standard Deviation of the Response and the Slope
This statistical approach is considered more robust by many regulatory bodies.[3][4]
Protocol:
-
Calibration Curve Preparation:
-
Prepare a series of at least six calibration standards of propionic acid in human plasma, with concentrations in the low range of the expected linear response.
-
Spike each standard with a constant concentration of this compound.
-
Process and analyze the samples as described above.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the slope (S) of the calibration curve using linear regression.
-
Determine the standard deviation of the response (σ). This can be the standard deviation of the y-intercepts of the regression line or the standard deviation of the blank responses.[2][3]
-
Calculate the LOD and LOQ using the following formulas:
-
-
Confirmation:
-
Prepare and analyze a minimum of six samples at the calculated LOD and LOQ concentrations to verify that the method provides acceptable precision and accuracy at these levels.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the LOD and LOQ of an analytical method using an internal standard.
References
- 1. propionic acid analysis - Chromatography Forum [chromforum.org]
- 2. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 4. shimadzu.com [shimadzu.com]
A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, are considered the gold standard for achieving accuracy and precision.[1][2] They are designed to mimic the analyte of interest, compensating for variability during sample preparation and analysis.[3][4] However, the seemingly subtle choice between different deuterated versions of an analyte—for instance, one with two deuterium (B1214612) atoms (D2) versus one with five (D5)—can significantly impact analytical results, making cross-validation a critical step when an internal standard is changed.[5][6]
This guide provides an objective comparison of the performance of different deuterated standards, supported by experimental data and detailed methodologies, to underscore the importance of cross-validation.
The Critical Role and Potential Pitfalls of Deuterated Standards
An ideal deuterated internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby correcting for matrix effects and other sources of analytical variability.[4][5] While this holds true in many cases, unexpected behaviors can arise.[7]
-
Isotope Effect: The increased mass from deuterium substitution can sometimes lead to slight differences in chromatographic retention time.[8][9] If the deuterated standard does not perfectly co-elute with the analyte, it may not experience the exact same degree of matrix-induced ion suppression or enhancement, leading to inaccurate quantification.[9]
-
Stability of the Label: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent or matrix components.[1] Such an exchange would compromise the mass difference and the integrity of the analysis.
-
Purity of the Standard: The isotopic purity of the deuterated standard is crucial.[1][10] The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration.[1]
When changing from one deuterated internal standard to another, it is essential to verify that the new standard performs equivalently to the original to ensure continuity and comparability of data.[11][12]
Experimental Protocol for Cross-Validation
The following section outlines a detailed methodology for a cross-validation study comparing two different deuterated internal standards for the quantification of an analyte (e.g., Testosterone) in human plasma.[5][6]
Objective: To demonstrate that a bioanalytical method using a new deuterated internal standard (IS-B, e.g., Testosterone-D5) produces comparable results to the same method using the currently validated deuterated internal standard (IS-A, e.g., Testosterone-D2).
Materials:
-
Analytes and Standards: Testosterone (B1683101), Testosterone-D2 (IS-A), Testosterone-D5 (IS-B).
-
Reagents: Human plasma (drug-free), methanol (B129727), acetonitrile, formic acid, water (HPLC-grade).
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, LC-MS/MS system (e.g., UPLC coupled to a tandem mass spectrometer).[6]
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Testosterone, IS-A, and IS-B in methanol (e.g., at 1 mg/mL).[1]
-
Prepare separate working solutions for the calibration standards (using Testosterone) and the internal standards (IS-A and IS-B) by diluting the stock solutions.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the Testosterone working solution to achieve a range of concentrations covering the expected analytical range.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.[12]
-
-
Sample Analysis:
-
Divide the calibration standards and QC samples into two sets.
-
Set A: Process and analyze these samples using the validated method with IS-A.
-
Set B: Process and analyze these samples using the same method but substituting IS-B for IS-A.
-
For each sample, a specific volume of the respective internal standard working solution is added before protein precipitation with acetonitrile.[13]
-
After vortexing and centrifugation, the supernatant is transferred for LC-MS/MS analysis.[13]
-
-
Acceptance Criteria:
-
The mean accuracy of the QC samples for each method should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
The precision or coefficient of variation (CV) for the QC samples should not exceed 15% (20% for the LLOQ).[14]
-
For the cross-validation to be successful, the percentage difference between the mean concentrations obtained with the two internal standards for each QC level should be within ±15%.[11]
-
Data Presentation: A Comparative Case Study
The table below summarizes hypothetical results from a cross-validation experiment comparing Testosterone-D2 and Testosterone-D5 as internal standards for the quantification of testosterone in plasma.
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Method A (using IS-A: Testosterone-D2) | Method B (using IS-B: Testosterone-D5) | % Difference |
| Mean Measured Conc. (ng/mL) ± SD (n=5) | Accuracy (%) | Precision (CV%) | ||
| Low QC | 1.0 | 1.04 ± 0.09 | 104.0% | 8.7% |
| Medium QC | 10.0 | 9.85 ± 0.45 | 98.5% | 4.6% |
| High QC | 80.0 | 81.2 ± 3.1 | 101.5% | 3.8% |
In this example, both methods meet the standard validation criteria for accuracy and precision. However, a consistent negative bias is observed with the Testosterone-D5 standard, with percent differences ranging from -6.1% to -12.5%. While these values are within the ±15% acceptance criteria for this cross-validation, they highlight a systematic difference between the two internal standards that warrants further investigation.[6]
Visualizing the Workflow and Logic
Diagrams are essential for illustrating complex analytical processes and the decision-making involved.
Caption: Experimental workflow for cross-validating two deuterated internal standards.
Caption: Logical workflow for the cross-validation of analytical methods.
Conclusion
The choice of a deuterated internal standard is a critical parameter in the development and validation of robust bioanalytical methods.[8][13] As demonstrated, different deuterated analogs of the same analyte can lead to different quantitative results.[5][6] Therefore, it is imperative for researchers to not only validate their analytical methods thoroughly but also to perform cross-validation studies when changing the internal standard. This ensures the long-term integrity, reliability, and interchangeability of bioanalytical data, which is fundamental to successful research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. fda.gov [fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Illustrative Inter-laboratory Comparison Guide: Analysis of a Hypothetical Analyte Using Methyl 2-bromopropanoate-d4 as an Internal Standard
Disclaimer: This guide is a hypothetical example created for illustrative purposes. As no direct inter-laboratory comparison studies for Methyl 2-bromopropanoate-d4 were found in the public domain, the data and protocols presented below are simulated to demonstrate the format and content of such a guide.
This guide is intended for researchers, scientists, and drug development professionals involved in quantitative analytical chemistry. It provides a framework for an inter-laboratory comparison of results for a hypothetical analyte, "Analyte X," using this compound as an internal standard. The objective is to assess the reproducibility and accuracy of the analytical method across different laboratories.
Data Presentation: Summary of Simulated Inter-laboratory Results
The following table summarizes the quantitative results from five hypothetical laboratories for the determination of Analyte X concentration in a standardized sample. This compound was used as an internal standard to correct for variations in sample preparation and instrument response.
| Laboratory ID | Mean Concentration of Analyte X (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) | Recovery (%) |
| Lab 01 | 48.5 | 2.1 | 4.3 | 97.0 |
| Lab 02 | 51.2 | 2.5 | 4.9 | 102.4 |
| Lab 03 | 49.8 | 1.9 | 3.8 | 99.6 |
| Lab 04 | 47.9 | 2.3 | 4.8 | 95.8 |
| Lab 05 | 50.5 | 2.0 | 4.0 | 101.0 |
| Overall | 49.6 | 2.2 | 4.4 | 99.2 |
Experimental Protocols
A detailed methodology is provided below to ensure consistency across participating laboratories.
1. Objective
To determine the concentration of Analyte X in a provided reference sample using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
2. Materials and Reagents
-
Reference standard of Analyte X
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Deionized water
-
Sample vials
3. Sample Preparation
-
Standard Stock Solution Preparation:
-
Prepare a stock solution of Analyte X at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
-
Working Standard Solution Preparation:
-
Prepare a series of working standard solutions of Analyte X at concentrations ranging from 10 ng/mL to 500 ng/mL in methanol.
-
Spike each working standard with the internal standard, this compound, to a final concentration of 50 ng/mL.
-
-
Sample Preparation:
-
Thaw the provided reference sample at room temperature.
-
Pipette 1 mL of the sample into a clean sample vial.
-
Add 50 µL of the 1 mg/mL this compound stock solution to the sample.
-
Vortex the sample for 30 seconds.
-
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM)
-
Analyte X ions: m/z (specific to Analyte X)
-
This compound ions: m/z (specific to the deuterated standard)
-
5. Data Analysis
-
Calculate the ratio of the peak area of Analyte X to the peak area of the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Analyte X working standards.
-
Determine the concentration of Analyte X in the reference sample using the calibration curve.
-
Calculate the recovery of the internal standard.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the inter-laboratory comparison and the experimental process.
Caption: Logical workflow of the inter-laboratory comparison study.
Caption: Step-by-step experimental workflow for each laboratory.
Assays Employing Methyl 2-bromopropanoate-d4: A Guide to Specificity and Selectivity
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards in mass spectrometry-based assays is a cornerstone of high-quality bioanalysis. This guide provides a comprehensive comparison of assay methodologies employing Methyl 2-bromopropanoate-d4, focusing on the specificity and selectivity of such methods. While direct applications of this compound are not extensively published, this guide draws upon established principles and detailed protocols for structurally analogous compounds, such as 3-bromopropionic-2,2,3,3-d4 acid, to provide a robust framework for its use.
This compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, methyl 2-bromopropanoate, or its corresponding acid, 2-bromopropanoic acid. The near-identical physicochemical properties of the deuterated standard and the analyte ensure they behave similarly during sample preparation, chromatography, and ionization, thereby providing superior correction for analytical variability and matrix effects.[1][2][3][4]
Comparison of Analytical Methodologies
The two primary analytical platforms for the quantification of small molecules like 2-bromopropanoic acid and its esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the required sensitivity, sample throughput, and the nature of the analyte and matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Requires derivatization to increase volatility. Typically involves liquid-liquid extraction. | Often simpler "dilute-and-shoot" protocols can be used. Extraction may still be necessary for complex matrices. |
| Throughput | Lower, due to longer run times and complex sample preparation. | Higher, with faster chromatographic runs and simpler sample preparation.[5] |
| Selectivity | High, based on chromatographic retention time and mass-to-charge ratio of fragments. | Very high, utilizing precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). |
| Sensitivity | Generally good, but can be limited by derivatization efficiency and background noise. | Typically offers higher sensitivity, reaching lower limits of quantification. |
| Matrix Effects | Less prone to ion suppression/enhancement compared to ESI-LC-MS/MS. | Can be susceptible to matrix effects, which are effectively corrected by a co-eluting stable isotope-labeled internal standard. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical assays. Below are representative protocols for GC-MS and LC-MS/MS analyses for a related analyte, which can be adapted for 2-bromopropanoic acid using this compound.
GC-MS Protocol for 2-Bromopropanoic Acid in Urine
This protocol is adapted from established methods for similar analytes and involves extraction and derivatization.[6][7]
1. Reagents and Materials:
-
2-Bromopropanoic acid (analyte)
-
This compound (internal standard)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Blank human urine
2. Sample Preparation:
-
Pipette 1 mL of urine into a glass tube.
-
Add a known amount of this compound working solution.
-
Acidify the sample with 20 µL of concentrated HCl.
-
Perform liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge to separate the layers and transfer the upper organic layer to a clean tube.
-
Repeat the extraction and pool the organic layers.
-
Dry the extract with anhydrous magnesium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the derivatization agent and heat to form the silyl (B83357) derivative.
3. GC-MS Parameters (Illustrative):
-
Column: DB-5ms or equivalent
-
Injection Mode: Splitless
-
Oven Program: Start at 60°C, ramp to 280°C
-
Ionization: Electron Ionization (EI)
-
Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard derivatives.
LC-MS/MS Protocol for 2-Bromopropanoic Acid in Urine
This protocol is based on a "dilute-and-shoot" method, offering higher throughput.[5]
1. Reagents and Materials:
-
2-Bromopropanoic acid (analyte)
-
This compound (internal standard)
-
Formic acid
-
Deionized water
-
Blank human urine
2. Sample Preparation:
-
In a microcentrifuge tube, combine 100 µL of urine with 10 µL of the this compound working solution.
-
Add 890 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Parameters (Illustrative):
-
LC Column: C18 reverse-phase column
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both 2-bromopropanoic acid and its deuterated internal standard.
Visualizing Workflows and Relationships
To further clarify the experimental processes and the logic behind using a stable isotope-labeled internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Robustness in Analytical Procedures: A Comparative Guide Featuring Methyl 2-bromopropanoate-d4
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides a comprehensive comparison of analytical procedures utilizing Methyl 2-bromopropanoate-d4 as an internal standard, focusing on the critical aspect of robustness testing. By presenting supporting experimental data and detailed methodologies, this document aims to be an invaluable resource for ensuring the reliability and reproducibility of analytical results.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis, particularly in chromatographic methods coupled with mass spectrometry (GC-MS and LC-MS). Its chemical and physical properties are nearly identical to the corresponding non-deuterated analyte, ensuring it behaves similarly during sample preparation, extraction, and analysis. This minimizes variability and enhances the accuracy of quantification.
The Critical Role of Robustness Testing
Robustness testing is a deliberate evaluation of an analytical method's capacity to remain unaffected by small, yet deliberate, variations in method parameters.[1] This process is crucial for identifying potential sources of variability and ensuring the method's reliability during routine use. For regulatory compliance, demonstrating the robustness of an analytical method is often an implied requirement, providing confidence in the accuracy, sensitivity, specificity, and reproducibility of the test methods.[1]
Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is a critical decision in the development of a robust analytical method. While structural analogs can be used, deuterated internal standards like this compound are widely considered the gold standard.[2][3]
| Parameter | This compound (Deuterated IS) | Structural Analog (Non-deuterated IS) | Rationale for Superiority of Deuterated IS |
| Co-elution | Nearly identical retention time to the analyte. | Retention time may differ significantly. | Co-elution ensures that both the analyte and the internal standard experience the same matrix effects and instrument conditions, leading to more accurate correction.[2] |
| Extraction Recovery | Experiences identical extraction recovery to the analyte. | May have different extraction recovery, introducing a potential source of error. | Identical chemical properties lead to the same behavior during sample preparation, minimizing variability. |
| Ionization Efficiency | Has nearly identical ionization efficiency to the analyte. | Can have significantly different ionization efficiency, which may be more susceptible to matrix effects. | Similar molecular structure results in a comparable response in the mass spectrometer. |
| Robustness | Small variations in chromatographic conditions have a minimal impact on the analyte/IS peak area ratio. | Variations in chromatographic conditions can affect the analyte and IS differently, leading to greater variability in the results. | The close physicochemical match between the deuterated IS and the analyte makes the method less susceptible to minor procedural changes.[4] |
Experimental Protocols for Robustness Testing
To evaluate the robustness of an analytical method utilizing this compound, a systematic approach is employed where key parameters are intentionally varied.
Example Application: Quantification of Genotoxic Impurities by GC-MS
A common application where robust analytical methods are essential is the quantification of genotoxic impurities in drug substances. For instance, 2-Bromopropionic acid and 2-Bromopropionyl chloride can be derivatized to Methyl 2-bromopropionate for sensitive GC-MS analysis.[5] In such a method, this compound would serve as an ideal internal standard.
Experimental Workflow for Robustness Testing:
Caption: Experimental workflow for robustness testing.
Detailed Methodology for Robustness Study:
-
Parameter Selection: Identify critical method parameters that could influence the results. For a GC-MS method, these may include:
-
Injector Temperature (e.g., ± 5°C)
-
Oven Temperature Ramp Rate (e.g., ± 2°C/min)
-
Carrier Gas Flow Rate (e.g., ± 0.1 mL/min)
-
Derivatization Reaction Time (e.g., ± 10 minutes)
-
Derivatization Reagent Concentration (e.g., ± 5%)
-
-
Experimental Design: A fractional factorial design is often employed to efficiently study the effects of multiple parameters.[6] Each selected parameter is tested at its nominal level and at its upper and lower limits.
-
Sample Preparation:
-
Prepare a stock solution of the drug substance.
-
Prepare a stock solution of this compound.
-
For each experimental run, spike a known amount of the drug substance with the internal standard.
-
Perform the derivatization reaction according to the specified conditions for that run.
-
-
GC-MS Analysis:
-
Analyze each prepared sample using the GC-MS system with the varied instrumental parameters for that run.
-
Monitor the characteristic mass fragments for both Methyl 2-bromopropionate and this compound. For Methyl 2-bromopropionate, the quantification ion is typically m/z 107 and the qualifier ion is m/z 87.[5]
-
-
Data Evaluation:
-
Calculate the peak area ratio of the analyte to the internal standard for each run.
-
Statistically analyze the results to determine if any of the varied parameters have a significant effect on the calculated concentration. The results are considered robust if the variations in the parameters do not significantly impact the final reported value.
-
Logical Framework for Internal Standard Selection
The decision to use a deuterated internal standard is based on a logical progression that prioritizes analytical accuracy and robustness.
Caption: Decision pathway for internal standard selection.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ejbps.com [ejbps.com]
- 6. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Alkylating Agents for Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Methyl 2-bromopropanoate-d4, a deuterated alkylating agent, and its alternatives. The information is intended to assist researchers in selecting the appropriate reagents for applications in mass spectrometry-based proteomics and other sensitive analytical techniques where isotopic labeling is advantageous.
Product Comparison: Deuterated Alkylating Agents
Stable isotope-labeled reagents are critical for quantitative proteomics, allowing for the accurate comparison of protein abundance between different samples. This compound offers a way to introduce a known mass shift for cysteine-containing peptides. Below is a comparison with a commonly used, non-deuterated alkylating agent, iodoacetamide, and another deuterated analog, Methyl 3-bromopropionate-2,2,3,3-d4.
Table 1: Comparison of Alkylating Agent Specifications
| Property | This compound (Representative) | Iodoacetamide (Typical) | Methyl 3-bromopropionate-2,2,3,3-d4 |
| CAS Number | 1398065-68-3 | 144-48-9 | 1219803-82-3 |
| Molecular Formula | C₄H₃D₄BrO₂ | C₂H₄INO | C₄H₃D₄BrO₂ |
| Molecular Weight | 171.05 g/mol | 184.96 g/mol | 171.05 g/mol |
| Isotopic Enrichment | ≥99 atom % D | N/A | Not specified |
| Purity | ≥98% (GC) (based on non-deuterated analog) | ≥99% | Not specified |
| Appearance | Colorless to light yellow liquid (based on non-deuterated analog)[1] | White to off-white crystalline powder | Colorless liquid[2] |
| Reactive Group | Bromo | Iodo | Bromo |
| Target Residue | Cysteine | Cysteine | Cysteine |
Note: Data for this compound is based on available information for its non-deuterated counterpart and deuterated analogs due to the limited availability of a specific Certificate of Analysis.
Experimental Protocol: In-Solution Protein Alkylation for Mass Spectrometry
This protocol outlines a general procedure for the reduction and alkylation of cysteine residues in protein samples prior to enzymatic digestion and mass spectrometry analysis. This method is adapted from standard proteomics workflows.[3][4][5]
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
Tris-HCl
-
Dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound (or alternative alkylating agent)
-
Ammonium Bicarbonate (AmBic)
-
HPLC-grade water
-
Thermomixer or heating block
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample (10-100 µg) in a denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5).
-
-
Reduction of Disulfide Bonds:
-
Add a reducing agent such as DTT to a final concentration of 5-10 mM.
-
Incubate the sample at 56-60°C for 30-60 minutes to reduce the cysteine disulfide bonds.
-
-
Alkylation of Cysteine Residues:
-
Cool the sample to room temperature.
-
Add this compound to a final concentration of 15-20 mM.
-
Incubate the reaction in the dark at room temperature for 30-45 minutes. This step covalently modifies the free thiol groups of cysteine residues.
-
-
Quenching of Excess Alkylating Agent:
-
To quench the alkylation reaction, add DTT to a final concentration of 5 mM and incubate for 15 minutes.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with a buffer such as 100 mM Ammonium Bicarbonate to reduce the urea concentration to less than 2 M, which is necessary for optimal enzyme activity.
-
-
Enzymatic Digestion:
-
Add a protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column before analysis by mass spectrometry.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in protein alkylation for mass spectrometry.
Caption: Experimental workflow for in-solution protein alkylation.
Caption: Signaling pathway of cysteine alkylation.
References
- 1. Methyl DL-2-bromopropionate, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Buy Methyl 3-bromopropionate-2,2,3,3-d4 [smolecule.com]
- 3. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. benchchem.com [benchchem.com]
Justification for Using a Deuterated Standard in Regulatory Submissions: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount for regulatory submissions. In quantitative bioanalysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard (IS) is a critical factor that significantly influences the robustness and accuracy of the method. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to justify their preferential use in regulatory submissions.
Stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, are widely regarded as the gold standard in bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, enabling them to effectively track and compensate for variability throughout the analytical process, including sample extraction, injection volume, and ionization efficiency.[3][4]
Performance Comparison: Deuterated vs. Analog Internal Standards
The primary advantage of a deuterated internal standard is its ability to co-elute with the analyte, thereby experiencing the same matrix effects, which are a common source of analytical variability and inaccuracy.[5] In contrast, analog internal standards, which are structurally similar but not isotopically labeled, may have different retention times and be affected differently by the sample matrix.[6]
| Performance Parameter | Deuterated Internal Standard (d-IS) | Analog Internal Standard (Analog-IS) | Justification for Superiority of d-IS |
| Accuracy (% Bias) | Typically within ±5%[7] | Can exceed ±15%[7] | The d-IS more effectively compensates for matrix effects and variability in extraction recovery due to its near-identical chemical and physical properties to the analyte.[7][8] |
| Precision (%CV) | Typically <10%[7] | Can be >15%[7] | Co-elution and identical behavior during sample processing lead to more consistent analyte/IS response ratios, resulting in lower variability.[8] |
| Matrix Effect Compensation | Effectively compensated (<5% difference between analyte and IS)[7] | Inconsistent compensation (can be >20% difference)[7] | As the d-IS and analyte experience the same degree of ion suppression or enhancement, the ratio of their responses remains constant, ensuring accurate quantification.[5] |
| Extraction Recovery Variability (%CV) | Low (<10%)[7] | Higher (>15%)[7] | The d-IS partitions and extracts from the biological matrix in the same manner as the analyte, normalizing for any inconsistencies in the extraction process.[4] |
| Regulatory Acceptance | Strongly recommended by FDA and EMA[2][5] | May be acceptable if a SIL-IS is not available, but requires more rigorous justification.[5] | Regulatory agencies favor d-IS because they provide more reliable and robust data, leading to greater confidence in the study results.[1][9] |
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method using a deuterated internal standard, rigorous validation is required as per regulatory guidelines from bodies like the FDA and the European Medicines Agency (EMA).[1][10]
Selectivity
-
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components.[11]
-
Methodology:
-
Analyze at least six different sources of the blank biological matrix (e.g., plasma, urine).[1]
-
Assess for any interfering peaks at the retention times of the analyte and the deuterated internal standard.
-
The response of any interfering peak in the blank samples should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[3]
-
Matrix Effect
-
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[9][11]
-
Methodology:
-
Obtain blank matrix from at least six different sources.[9]
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into a neat solution (e.g., mobile phase).[4]
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.[4]
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.[4]
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set 2 to Set 1.
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.[4][9]
-
Stability
-
Objective: To assess the stability of the analyte and the deuterated internal standard in the biological matrix under various storage and handling conditions.[1]
-
Methodology:
-
Evaluate stability under conditions such as freeze-thaw cycles, short-term benchtop storage, and long-term storage.[1]
-
Spike blank matrix with the analyte and deuterated IS at low and high concentrations.
-
Analyze the samples after subjecting them to the specified storage conditions and compare the results to freshly prepared samples.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[12]
-
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical justification for using a deuterated internal standard and the typical workflow of a bioanalytical assay.
Caption: Justification for using a deuterated internal standard.
Caption: Bioanalytical workflow with a deuterated standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-bromopropanoate-d4: A Procedural Guide
For researchers and professionals in the scientific community, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-bromopropanoate-d4, a halogenated ester that requires careful handling due to its hazardous properties. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Hazard Profile
This compound is a flammable and corrosive compound, posing significant risks if not handled correctly.[1][2][3] It can cause severe skin burns and eye damage.[1][2][3][4] The substance is also a lachrymator, meaning it can induce tearing.[1][3][4] Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specific Requirements |
| Eye/Face Protection | Chemical safety goggles and a face shield are mandatory.[3] |
| Hand Protection | Wear appropriate chemical-resistant gloves to prevent skin contact.[3][4] |
| Body Protection | A flame-retardant and antistatic protective lab coat or apron should be worn.[3] |
| Respiratory Protection | If working outside a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator is necessary. |
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate risks.
-
Evacuate and Ventilate : Immediately clear the area of all personnel and ensure adequate ventilation.[3][5]
-
Control Ignition Sources : Extinguish all nearby open flames and turn off any spark-producing equipment.[2][3][4]
-
Containment : Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[3] Do not allow the chemical to enter drains or waterways.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled, and closed container for hazardous waste disposal.[2][3][4]
Step-by-Step Disposal Plan
The guiding principle for the disposal of this compound is to treat it as hazardous waste, in full compliance with local, national, and regional regulations.
-
Consult Institutional Guidelines : Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding halogenated organic waste.
-
Waste Collection :
-
Waste Segregation : Do not mix this waste with other waste streams, particularly with incompatible materials such as acids, bases, reducing agents, or oxidizing agents, unless explicitly permitted by your EHS office.[2][4][5]
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area designated for corrosive and flammable materials, away from heat and sources of ignition.[2][4]
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
